molecular formula C18H16N2O B1176494 N-(2,6-dimethylquinolin-5-yl)benzamide

N-(2,6-dimethylquinolin-5-yl)benzamide

Cat. No.: B1176494
M. Wt: 276.339
InChI Key: LSQYALAWGDAVEL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-5-yl)benzamide is a synthetic chemical compound designed for research applications, featuring a molecular structure that combines a benzamide group with a 2,6-dimethylquinoline scaffold. This architecture places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Quinoline derivatives are recognized as privileged structures in pharmacology, demonstrating a broad spectrum of biological activities. The quinoline core is a common feature in molecules studied for their potential as kinase inhibitors , antimicrobial agents , and for targeting various other disease mechanisms. Specifically, the 2,6-dimethyl substitution pattern on the quinoline ring is a structural motif that has been explored in the development of bioactive molecules, including correctors for protein misfolding diseases . The benzamide moiety is another prominent pharmacophore found in molecules with diverse biological properties. Benzamide derivatives have been extensively investigated and developed as glucokinase activators for diabetes research and as lipoxygenase inhibitors with potential anticancer activity . The integration of these two systems into a single molecule in this compound suggests potential for unique interactions with biological targets, making it a compound of interest for probing novel biochemical pathways. Researchers may find value in this compound for screening against a panel of kinases, cellular proliferation assays, or as a building block in the synthesis of more complex chemical entities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.339

IUPAC Name

N-(2,6-dimethylquinolin-5-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-8-11-16-15(10-9-13(2)19-16)17(12)20-18(21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21)

InChI Key

LSQYALAWGDAVEL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

N-(2,6-dimethylquinolin-5-yl)benzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of N-(2,6-dimethylquinolin-5-yl)benzamide. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related analogs to project its characteristics and potential as a therapeutic agent. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this novel chemical entity. The synthesis of this compound is proposed through a multi-step process, and its potential mechanism of action as an inhibitor of key signaling pathways in cancer is discussed.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzamide moiety attached to a dimethyl-substituted quinoline ring. The systematic IUPAC name delineates a benzoyl group attached to the nitrogen of 5-amino-2,6-dimethylquinoline.

Chemical Structure:

The quinoline component is substituted with two methyl groups at positions 2 and 6. The linkage to the benzamide occurs at the 5-position of the quinoline ring.

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeNotes
Molecular Formula C₁₈H₁₆N₂O-
Molecular Weight 276.34 g/mol -
Appearance Likely a solid at room temperatureBased on analogous benzamides.
Melting Point 150 - 250 °CWide range due to uncertainty; N-(quinolin-8-yl)benzamide has a reported melting point of 118-120 °C. Methyl substitutions could increase this.
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.Common for N-aryl benzamides.
logP 3.5 - 4.5Estimated based on the lipophilicity of the quinoline and benzoyl groups.
Hydrogen Bond Donors 1From the amide N-H group.
Hydrogen Bond Acceptors 2From the carbonyl oxygen and the quinoline nitrogen.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a three-step process starting from 2,6-dimethylquinoline.

Overall Synthesis Scheme

Synthesis_Scheme Start 2,6-Dimethylquinoline Step1 Nitration (H2SO4, KNO3) Start->Step1 Intermediate1 5-Nitro-2,6-dimethylquinoline Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate1->Step2 Intermediate2 5-Amino-2,6-dimethylquinoline Step2->Intermediate2 Step3 Amidation (Benzoyl Chloride, Pyridine) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Inhibitor->Dimerization Inhibits

An In-depth Technical Guide to N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-(2,6-dimethylquinolin-5-yl)benzamide, a novel benzamide derivative of a substituted quinoline. Due to the absence of this compound in publicly available chemical databases, this guide presents a putative IUPAC name and a theoretical framework for its synthesis and characterization based on established chemical principles. This paper is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Identity and Properties

As of the date of this publication, this compound is not registered in major chemical databases, and therefore, an official CAS number has not been assigned.

IUPAC Name

The systematic IUPAC name for the target compound is This compound . This name is derived following the nomenclature rules for amides, where the benzoyl group is the acyl moiety attached to the nitrogen atom of the 5-amino-2,6-dimethylquinoline scaffold.

Structural Information
Identifier Value
IUPAC Name This compound
CAS Number Not Assigned
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical structure of this compound.

Caption: Structure of this compound.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via the N-acylation of 5-amino-2,6-dimethylquinoline with a benzoylating agent. A general and reliable method for this transformation is the Schotten-Baumann reaction or its variations.

Materials and Reagents
Reagent CAS Number Supplier Purity
5-amino-2,6-dimethylquinoline14938-51-1(e.g., Sigma-Aldrich)>98%
Benzoyl chloride98-88-4(e.g., Sigma-Aldrich)>99%
Pyridine110-86-1(e.g., Sigma-Aldrich)Anhydrous, >99.8%
Dichloromethane (DCM)75-09-2(e.g., Sigma-Aldrich)Anhydrous, >99.8%
1 M Hydrochloric acid (HCl)7647-01-0(e.g., Fisher Scientific)
Saturated sodium bicarbonate (NaHCO₃) solution144-55-8(e.g., Fisher Scientific)
Brine (saturated NaCl solution)7647-14-5(e.g., Fisher Scientific)
Anhydrous magnesium sulfate (MgSO₄)7487-88-9(e.g., Sigma-Aldrich)
Experimental Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-2,6-dimethylquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of the amine) and add anhydrous pyridine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching: Upon completion, quench the reaction by the slow addition of deionized water.

  • Workup:

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Figure 2: Proposed synthetic workflow for this compound.

G Start Start: 5-amino-2,6-dimethylquinoline + Benzoyl chloride Reaction Reaction: - Anhydrous DCM, Pyridine - 0 °C to Room Temperature - Stir for 4-6 hours Start->Reaction Acylation Workup Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine Reaction->Workup Quench Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Isolation Product Product: This compound Purification->Product Characterization Characterization: - NMR (¹H, ¹³C) - HRMS Product->Characterization

Caption: Synthetic and purification workflow.

Hypothetical Signaling Pathway Involvement

While no biological data exists for this compound, its structural motifs—a quinoline core and a benzamide group—are present in many biologically active molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. Benzamides are also a common feature in various therapeutic agents.

Based on these structural alerts, one could hypothesize that this compound might interact with signaling pathways commonly modulated by quinoline or benzamide-containing drugs. For instance, it could potentially act as an inhibitor of kinases, histone deacetylases (HDACs), or G-protein coupled receptors (GPCRs). Further experimental investigation would be required to validate any such hypotheses.

Figure 3: A hypothetical logic diagram for investigating the biological activity of a novel compound.

G cluster_design Compound Design & Synthesis cluster_screening Biological Screening cluster_validation Hit Validation & MoA Synthesis Synthesize This compound Screening High-Throughput Screening (e.g., Kinase Panel) Synthesis->Screening Test Compound Hit_ID Identify 'Hits' (Active Compounds) Screening->Hit_ID Analyze Data MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Hit_ID->MoA Investigate Pathway

Caption: Logical workflow for biological evaluation.

Conclusion

This technical guide provides the essential theoretical information for the synthesis and identification of this compound. The proposed synthetic protocol is based on well-established N-acylation reactions and should provide a reliable route to this novel compound. While its biological properties remain to be discovered, its structural features suggest that it may be a candidate for screening in various drug discovery programs. This document serves as a starting point for researchers to further explore the chemistry and potential applications of this and related molecules.

An In-Depth Technical Guide to the Synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-(2,6-dimethylquinolin-5-yl)benzamide derivatives, compounds of interest in medicinal chemistry and drug discovery. This document details the multi-step synthesis, including the preparation of the key intermediate, 2,6-dimethylquinolin-5-amine, and its subsequent acylation to form the final benzamide products. Experimental protocols, quantitative data, and logical workflows are presented to facilitate the replication and adaptation of these synthetic routes.

Overall Synthetic Strategy

The synthesis of this compound derivatives is primarily achieved through a three-step process. The general workflow involves the construction of the 2,6-dimethylquinoline core, followed by regioselective nitration at the 5-position, reduction of the nitro group to an amine, and finally, amide bond formation with a desired benzoic acid derivative.

Synthesis_Workflow p_toluidine p-Toluidine dmq 2,6-Dimethylquinoline p_toluidine->dmq Doebner-von Miller Reaction paraldehyde Paraldehyde paraldehyde->dmq nitro_dmq 2,6-Dimethyl-5-nitroquinoline dmq->nitro_dmq Nitration amino_dmq 2,6-Dimethylquinolin-5-amine nitro_dmq->amino_dmq Reduction final_product This compound Derivative amino_dmq->final_product Amide Coupling benzoic_acid Benzoic Acid Derivative benzoic_acid->final_product

Figure 1: General synthetic workflow for this compound derivatives.

Synthesis of 2,6-Dimethylquinoline

The foundational step in this synthetic sequence is the preparation of the 2,6-dimethylquinoline scaffold. The Doebner-von Miller reaction is a classic and effective method for this transformation, utilizing an aromatic amine and an α,β-unsaturated carbonyl compound, which can be generated in situ from aldehydes or ketones.

Experimental Protocol: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline

This procedure is adapted from established methodologies for quinoline synthesis.

Reaction Scheme:

2,6-Dimethylquinoline + HNO3/H2SO4 --> 2,6-Dimethyl-5-nitroquinoline

2,6-Dimethyl-5-nitroquinoline --(SnCl2/HCl)--> 2,6-Dimethylquinolin-5-amine

Figure 2: Common methods for the final amide coupling step.

Experimental Protocol: Amide Coupling with Benzoyl Chloride

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (g)Moles
2,6-Dimethylquinolin-5-amine172.231.720.01
Benzoyl Chloride140.571.550.011
Pyridine79.105 mL-
Dichloromethane (DCM)84.9320 mL-
1M Hydrochloric Acid36.46--
Saturated Sodium Bicarbonate84.01--
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Dissolve 1.72 g (0.01 mol) of 2,6-dimethylquinolin-5-amine in 20 mL of dry dichloromethane in a 100 mL flask.

  • Add 5 mL of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add 1.55 g (0.011 mol) of benzoyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M hydrochloric acid (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield: Yields will vary depending on the specific benzoyl chloride used, but are typically in the range of 75-90%.

Note: This general procedure can be adapted for a variety of substituted benzoyl chlorides to generate a library of this compound derivatives. The specific reaction conditions and purification methods may need to be optimized for each derivative.

Conclusion

The synthetic pathways outlined in this guide provide a robust framework for the preparation of this compound derivatives. The Doebner-von Miller reaction offers a reliable entry to the core 2,6-dimethylquinoline structure, which can then be functionalized through a well-established nitration and reduction sequence to yield the key 5-amino intermediate. The final amide coupling can be achieved through standard acylation protocols, allowing for the synthesis of a diverse range of benzamide derivatives. The detailed experimental procedures and tabulated data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

In-depth Technical Guide on the Mechanism of Action of N-(2,6-dimethylquinolin-5-yl)benzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Extensive and rigorous searches of scientific literature, patent databases, and chemical repositories have been conducted to gather information on the mechanism of action, quantitative biological data, and experimental protocols for the compound N-(2,6-dimethylquinolin-5-yl)benzamide . These searches, employing various targeted keywords and structural queries, did not yield any specific published data detailing the biological activity or mechanism of action for this particular molecule.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the core mechanism of action of this compound as requested, due to the absence of this information in the public domain.

While the broader classes of quinoline and benzamide derivatives are known to possess a wide range of biological activities, including anticancer properties, any discussion on the potential mechanism of action for this compound would be purely hypothetical and not based on experimental evidence for this specific compound. Such speculation would not meet the requirements of a technical guide for researchers, scientists, and drug development professionals.

We are committed to providing accurate and factual information. Should you be interested in a technical guide for a structurally related and well-characterized quinoline-benzamide derivative for which sufficient public data is available, we would be pleased to assist in generating a comprehensive report on such a compound. Please provide the name of an alternative compound of interest.

Discovery and history of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

N-(2,6-dimethylquinolin-5-yl)benzamide: A Technical Overview of a Novel Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. Due to the limited availability of specific literature on this compound, this document outlines a putative synthesis pathway and general experimental protocols based on established chemical principles and related molecules.

Discovery and History

As of the latest literature review, there is no specific documented discovery or detailed historical record for this compound in publicly accessible scientific databases and publications. Its novelty presents an opportunity for further investigation into its potential properties and applications. The core structure combines a 2,6-dimethylquinoline moiety, a versatile building block in pharmaceutical and materials science, with a benzamide group, a common feature in many biologically active compounds.[1]

Chemical Structure and Properties

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2NC(=O)C3=CC=CC=C3)C

Note: These properties are calculated and not experimentally determined.

Putative Synthesis

The synthesis of this compound can be logically approached through the amidation of 5-amino-2,6-dimethylquinoline with benzoyl chloride. This synthetic route is inferred from standard and well-documented organic chemistry reactions for forming amide bonds.[2][3]

Synthesis of 5-amino-2,6-dimethylquinoline (Precursor)

The necessary precursor, 5-amino-2,6-dimethylquinoline, can be synthesized from 2,6-dimethylquinoline in a two-step process involving nitration followed by reduction.[4]

  • Nitration of 2,6-dimethylquinoline: 2,6-Dimethylquinoline is treated with a nitrating agent, such as a mixture of sulfuric acid and potassium nitrate, to yield 5-nitro-2,6-dimethylquinoline.[4]

  • Reduction of 5-nitro-2,6-dimethylquinoline: The resulting nitro compound is then reduced to the corresponding amine, 5-amino-2,6-dimethylquinoline, using a reducing agent like stannous chloride in the presence of an acid.[4]

Final Amidation Reaction

The final step involves the reaction of 5-amino-2,6-dimethylquinoline with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to act as a scavenger for the hydrochloric acid byproduct.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis 2_6_DMQ 2,6-Dimethylquinoline Nitration Nitration (H₂SO₄, KNO₃) 2_6_DMQ->Nitration 5_Nitro 5-Nitro-2,6-dimethylquinoline Nitration->5_Nitro Reduction Reduction (SnCl₂, HCl) 5_Nitro->Reduction 5_Amino 5-Amino-2,6-dimethylquinoline Reduction->5_Amino Amidation Amidation (Pyridine) 5_Amino->Amidation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Amidation Target_Compound This compound Amidation->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis of 5-Nitro-2,6-dimethylquinoline
  • Dissolve 2,6-dimethylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a solution of potassium nitrate in concentrated sulfuric acid while maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 5-Amino-2,6-dimethylquinoline
  • Suspend 5-nitro-2,6-dimethylquinoline in a suitable acidic medium (e.g., concentrated hydrochloric acid).

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise while stirring.

  • Heat the reaction mixture under reflux for a period to ensure complete reduction.

  • Cool the mixture and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the amine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify by column chromatography or recrystallization.

Synthesis of this compound
  • Dissolve 5-amino-2,6-dimethylquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., pyridine or triethylamine).

  • Cool the solution in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the resulting solid by column chromatography or recrystallization.

Characterization Workflow

Characterization_Workflow Crude_Product Crude Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Analysis Structural Analysis Pure_Compound->Structural_Analysis Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis NMR ¹H & ¹³C NMR Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS IR FT-IR Spectroscopy Structural_Analysis->IR HPLC HPLC Purity_Analysis->HPLC Melting_Point Melting Point Purity_Analysis->Melting_Point

Caption: General workflow for the purification and characterization of the final product.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the mechanism of action of this compound. The presence of the benzamide and quinoline scaffolds suggests potential for a range of biological activities, as these motifs are present in numerous bioactive molecules, including kinase inhibitors and other therapeutic agents.[5][6][7][8] Further research, including in vitro and in vivo screening, is required to elucidate any potential therapeutic effects and to identify any associated signaling pathways.

Conclusion

This compound represents a novel chemical entity with potential for further scientific exploration. This document provides a foundational guide based on established chemical principles for its synthesis and characterization. The absence of data on its biological effects highlights a significant opportunity for future research to uncover its potential as a lead compound in drug discovery programs. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to contribute to the understanding of its properties.

References

Predicted Biological Activity of N-(2,6-dimethylquinolin-5-yl)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of N-(2,6-dimethylquinolin-5-yl)benzamide. Based on an extensive review of the biological activities of structurally related quinoline and benzamide derivatives, this document predicts that the title compound is a potential anticancer agent with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. This guide summarizes key quantitative data from analogous compounds, details relevant experimental protocols for in vitro evaluation, and presents signaling pathways and experimental workflows through explanatory diagrams. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel quinoline-based compounds.

Introduction

Quinoline and benzamide scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Quinoline derivatives, in particular, have demonstrated significant potential as anticancer agents, with several approved drugs and clinical candidates targeting various cellular pathways involved in tumorigenesis.[3][4][5][6][7][8][9] The benzamide moiety is also a common feature in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. The compound of interest, this compound, combines these two important pharmacophores. The presence of the 2,6-dimethylquinoline core suggests a potential for kinase inhibition, a well-established mechanism for many quinoline-based anticancer drugs.[1][2] This guide explores the predicted biological activity of this compound, focusing on its potential as a dual EGFR/HER2 inhibitor.

Predicted Biological Activity and Mechanism of Action

Based on structure-activity relationship (SAR) studies of similar quinoline-benzamide derivatives, this compound is predicted to exhibit potent antiproliferative activity against various cancer cell lines. The primary mechanism of action is anticipated to be the dual inhibition of EGFR and HER2 tyrosine kinases.[1][2]

The quinoline ring system is a key structural feature of many known EGFR and HER2 inhibitors.[3][4][5] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of these kinases. The dimethyl substitution at positions 2 and 6 of the quinoline ring may enhance the binding affinity and selectivity of the compound. The benzamide moiety can further contribute to the binding interactions within the kinase domain and influence the overall physicochemical properties of the molecule.

Inhibition of EGFR and HER2 signaling pathways can lead to the suppression of cancer cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[1][2]

Quantitative Data for Structurally Related Compounds

While specific experimental data for this compound is not currently available in the public domain, the following tables summarize the in vitro activity of structurally related quinoline-benzamide derivatives against cancer cell lines and relevant kinases. This data provides a strong rationale for the predicted activity of the title compound.

Table 1: In Vitro Antiproliferative Activity of Structurally Similar Quinoline-Benzamide Derivatives

Compound IDCancer Cell LineGI50 (nM)IC50 (nM)Reference
5a MCF-7 (Breast)2523[2]
A-549 (Lung)--[2]
3e MCF-7 (Breast)3331[2]
5b MCF-7 (Breast)3935[2]
5d MCF-7 (Breast)46-[2]
Erlotinib MCF-7 (Breast)3340[2]

GI50: The concentration required to inhibit cell growth by 50%. IC50: The concentration required to inhibit a specific biological or biochemical function by 50%.

Table 2: In Vitro Kinase Inhibitory Activity of Structurally Similar Quinoline-Benzamide Derivatives

Compound IDKinase TargetIC50 (nM)Reference
5a EGFR71[1]
HER231[1]
Erlotinib EGFR80[1]
Lapatinib HER226[1]

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to validate the predicted biological activity of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of 5-amino-2,6-dimethylquinoline with benzoyl chloride.

  • Step 1: Synthesis of 5-amino-2,6-dimethylquinoline: This intermediate can be synthesized through established methods for quinoline synthesis, such as the Doebner-von Miller reaction, followed by nitration and subsequent reduction of the nitro group to an amine.

  • Step 2: Amidation: To a solution of 5-amino-2,6-dimethylquinoline in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, an equimolar amount of benzoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then isolated and purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

EGFR and HER2 Kinase Assays

These assays measure the ability of the compound to inhibit the enzymatic activity of EGFR and HER2 kinases.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme (recombinant human EGFR or HER2), a specific peptide substrate, and various concentrations of this compound in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.

  • Data Analysis: Determine the percentage of kinase inhibition and calculate the IC50 value.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cancer cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels.

Visualizations

Predicted Signaling Pathway Inhibition

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_compound cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR Compound This compound Compound->EGFR Inhibition Compound->HER2 Inhibition Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis Inhibition CellCycle Cell Cycle Progression Ras_Raf_MEK_ERK->CellCycle PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis Inhibition PI3K_Akt_mTOR->CellCycle

Caption: Predicted inhibition of EGFR and HER2 signaling pathways.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies cluster_data_analysis Data Analysis Synthesis Synthesis and Purification of This compound MTT_Assay In Vitro Cytotoxicity (MTT Assay) Synthesis->MTT_Assay Kinase_Assay EGFR/HER2 Kinase Inhibition Assays MTT_Assay->Kinase_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Western_Blot Apoptosis Marker Analysis (Western Blot) MTT_Assay->Western_Blot Data_Analysis IC50/GI50 Determination and SAR Analysis Kinase_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the predicted anticancer activity.

Conclusion

This compound is a promising candidate for investigation as a novel anticancer agent. The structural combination of a dimethyl-substituted quinoline and a benzamide moiety strongly suggests a potential for dual inhibition of EGFR and HER2 tyrosine kinases. The data from structurally related compounds provide compelling evidence for this predicted biological activity. The experimental protocols detailed in this guide offer a clear roadmap for the in vitro validation of this hypothesis. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this compound. This technical guide serves as a valuable resource to facilitate and guide future research in this direction.

References

N-(2,6-dimethylquinolin-5-yl)benzamide: A Framework for Safety and Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available literature and databases lack specific safety and toxicity data for N-(2,6-dimethylquinolin-5-yl)benzamide. This document, therefore, presents a generalized framework for the safety and toxicity assessment of a novel chemical entity of this nature, intended for researchers, scientists, and drug development professionals. The methodologies and pathways described are illustrative of the standard procedures that would be undertaken to establish a comprehensive safety profile.

Executive Summary

This compound is a chemical compound for which the safety and toxicity profile has not been publicly established. For any novel compound entering a research and development pipeline, a rigorous and multi-faceted toxicological evaluation is imperative to identify potential hazards and establish a safe dose range for further studies. This guide outlines the typical experimental workflows, from initial in vitro screening to more comprehensive in vivo studies, that would be necessary to characterize the safety profile of a compound like this compound.

Preclinical Safety and Toxicity Evaluation Workflow

The preclinical safety evaluation of a novel compound is a staged process, beginning with computational and in vitro assessments and progressing to in vivo studies in animal models. The goal is to build a comprehensive understanding of the compound's potential risks before any human trials.

Preclinical_Safety_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies QSAR QSAR Modeling (Toxicity Prediction) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity hERG hERG Assay (Cardiotoxicity) Genotoxicity->hERG Metabolism Metabolic Stability (Microsomes, Hepatocytes) hERG->Metabolism Acute_Tox Acute Toxicity (Single Dose, LD50) Metabolism->Acute_Tox Repeat_Dose Repeat-Dose Toxicity (Sub-chronic, Chronic) Acute_Tox->Repeat_Dose Safety_Pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose->Safety_Pharm ADME ADME Studies (PK/PD Modeling) Safety_Pharm->ADME Repro_Tox Reproductive Toxicology ADME->Repro_Tox Carcinogenicity Carcinogenicity Studies Repro_Tox->Carcinogenicity

Figure 1: A generalized workflow for preclinical safety and toxicity assessment of a novel chemical entity.

In Vitro Toxicity Assessment

Initial screening for toxicity is typically performed using a battery of in vitro assays. These tests are rapid, cost-effective, and reduce the use of animal models in the early stages of development.

Experimental Protocols
  • Cytotoxicity Assay (MTT Assay):

    • Plate cells (e.g., HepG2, HEK293) in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add MTT solution and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Use several strains of Salmonella typhimurium with mutations in the histidine operon.

    • Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

    • Plate the treated bacteria on a minimal agar medium lacking histidine.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies. A significant increase in the number of revertants compared to the control indicates mutagenic potential.

In Vivo Toxicity Assessment

Following in vitro testing, promising candidates with acceptable in vitro toxicity profiles advance to in vivo studies in animal models to understand their effects on a whole organism.

Data Presentation

Should data become available for this compound, it would be structured as follows:

Table 1: Acute Toxicity Data (Hypothetical)

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObservations
MouseOralData not availableData not availableData not available
RatIntravenousData not availableData not availableData not available

Table 2: Genotoxicity Profile (Hypothetical)

AssaySystemMetabolic ActivationResult
Ames TestS. typhimuriumWith & Without S9Data not available
In Vitro MicronucleusCHO cellsWith & Without S9Data not available
In Vivo MicronucleusMouse bone marrowN/AData not available

Potential Signaling Pathway Interactions

Quinoline derivatives are known to interact with various signaling pathways. While the specific targets of this compound are unknown, a hypothetical interaction with a generic kinase signaling pathway, which is a common target for such compounds, is illustrated below.

Signaling_Pathway Compound This compound Receptor Receptor Tyrosine Kinase Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Figure 2: Hypothetical inhibition of a generic kinase signaling pathway by this compound.

Logical Framework for Safety-Based Go/No-Go Decisions

The progression of a compound through the drug development pipeline is contingent on its safety profile. A decision-making framework is crucial for evaluating the accumulating data and making informed "Go/No-Go" decisions.

Go_NoGo_Decision Start In Vitro Toxicity Data Acceptable_In_Vitro Acceptable In Vitro Toxicity Profile? Start->Acceptable_In_Vitro Proceed_In_Vivo Proceed to In Vivo Studies Acceptable_In_Vitro->Proceed_In_Vivo Yes Stop_Development1 Stop Development or Redesign Compound Acceptable_In_Vitro->Stop_Development1 No Acceptable_In_Vivo Acceptable In Vivo Toxicity Profile? Proceed_In_Vivo->Acceptable_In_Vivo Proceed_Clinical Proceed to Clinical Trials Acceptable_In_Vivo->Proceed_Clinical Yes Stop_Development2 Stop Development Acceptable_In_Vivo->Stop_Development2 No

Figure 3: A simplified decision-making flowchart for compound progression based on safety and toxicity data.

Conclusion

The establishment of a comprehensive safety and toxicity profile is a cornerstone of chemical and drug development. For this compound, this will require a systematic investigation following established preclinical testing paradigms. The workflows, protocols, and decision-making frameworks outlined in this guide provide a roadmap for such an evaluation. Researchers are encouraged to generate and publish data on this compound to contribute to the collective scientific understanding of its properties.

Methodological & Application

Step-by-step synthesis protocol for N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound, a molecule of interest in medicinal chemistry and drug discovery due to its quinoline and benzamide moieties. Quinoline derivatives are known for a wide range of biological activities, while the benzamide group is a common feature in many pharmaceuticals.[1][2] This protocol is designed for researchers with a background in synthetic organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2,6-dimethylquinolin-5-amine, from 2,6-dimethylquinoline. The second step is the acylation of this amine with benzoyl chloride to form the final benzamide product.

Synthesis_Workflow Start 2,6-Dimethylquinoline Intermediate 2,6-Dimethylquinolin-5-amine Start->Intermediate Nitration followed by Reduction[3] FinalProduct This compound Intermediate->FinalProduct Benzoylation[4] Logical_Flow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Amide Formation Start 2,6-Dimethylquinoline Nitro 5-Nitro-2,6-dimethylquinoline Start->Nitro Nitration Amine 2,6-Dimethylquinolin-5-amine Nitro->Amine Reduction Final_Product This compound Amine->Final_Product Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product

References

Application Notes and Protocols for N-(2,6-dimethylquinolin-5-yl)benzamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(2,6-dimethylquinolin-5-yl)benzamide is a novel synthetic compound featuring a quinoline core linked to a benzamide moiety. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] Similarly, the benzamide scaffold is present in numerous biologically active molecules, known to act as enzyme inhibitors, such as PARP and HDAC inhibitors.[8][9][10] The combination of these two pharmacophores in this compound suggests its potential as a modulator of key cellular processes, making it a compound of interest for cancer research and drug development.

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound in cell culture experiments. The described protocols are designed to assess its cytotoxic and apoptotic effects on cancer cell lines and to investigate its potential mechanism of action as a kinase inhibitor.

Putative Mechanism of Action

Based on the known biological activities of quinoline and benzamide derivatives, this compound is hypothesized to function as a kinase inhibitor. Many quinoline-based compounds have been shown to target protein kinases that are crucial for cell growth, proliferation, and differentiation.[11] Dysregulation of these kinases is a hallmark of cancer, making them attractive therapeutic targets.

The proposed mechanism involves the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. By inhibiting a critical kinase in this pathway, this compound may lead to cell cycle arrest and induction of apoptosis in cancer cells.

putative_mechanism Compound This compound Kinase Target Kinase (e.g., PI3K, Akt) Compound->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Anti-apoptotic Signals Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Figure 1: Proposed mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (µM) after 72h exposure
MCF-7Breast Adenocarcinoma5.2 ± 0.7
A549Lung Carcinoma8.9 ± 1.2
HCT116Colon Carcinoma3.5 ± 0.5
PC-3Prostate Adenocarcinoma12.1 ± 2.3
MCF10ANon-tumorigenic Breast Epithelial> 50

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis Induction in HCT116 cells
TreatmentConcentration (µM)% Apoptotic Cells (Annexin V positive)
Vehicle Control04.8 ± 1.1
This compound115.2 ± 2.5
This compound545.7 ± 5.8
This compound1078.3 ± 8.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3) and a non-tumorigenic cell line (e.g., MCF10A)

  • Complete cell culture medium (specific to each cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

workflow_mtt Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Figure 2: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • HCT116 cells (or other sensitive cell line identified from the viability assay)

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, and 10 µM) and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of this compound on the phosphorylation status of key proteins in a target signaling pathway (e.g., PI3K/Akt).

Materials:

  • HCT116 cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein phosphorylation.

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assay Uneven cell seeding, edge effectsEnsure a single-cell suspension before seeding. Do not use the outer wells of the 96-well plate.
Low signal in Western blot Insufficient protein loading, low antibody concentrationIncrease the amount of protein loaded. Optimize the primary antibody dilution.
High background in Western blot Insufficient blocking, high antibody concentrationIncrease blocking time or change blocking agent. Decrease the antibody concentration.
No apoptosis detected Compound is cytostatic, not cytotoxic; incorrect time pointPerform a cell cycle analysis. Test different incubation times for apoptosis induction.

Conclusion

The provided application notes and protocols offer a foundational framework for the in vitro evaluation of this compound. These experiments will help elucidate its biological activity, determine its potency against various cancer cell lines, and provide insights into its potential mechanism of action. Further studies, such as kinase profiling and in vivo experiments, will be necessary to fully characterize its therapeutic potential.

References

Application of N-(2,6-dimethylquinolin-5-yl)benzamide in Kinase Inhibition Assays: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is no publicly available scientific literature detailing the specific kinase inhibitory activity, quantitative data (such as IC50 values), or the precise signaling pathways modulated by N-(2,6-dimethylquinolin-5-yl)benzamide. The following application notes and protocols are presented as a generalized framework for the investigation of novel quinoline derivatives as potential kinase inhibitors, based on established methodologies for similar compounds. The data and specific pathways described herein are representative examples to guide experimental design and data presentation.

Introduction

Quinoline and benzamide scaffolds are prominent pharmacophores in the development of kinase inhibitors.[1][2] Derivatives of these structures have shown inhibitory activity against a wide range of kinases, including but not limited to PI3K, mTOR, EGFR, HER-2, and various cyclin-dependent kinases (CDKs), which are critical components of signaling pathways that are often dysregulated in cancer.[3][4][5][6] this compound, as a member of this structural class, represents a compound of interest for screening against a panel of kinases to determine its potential as a therapeutic agent.

This document provides a detailed protocol for performing in vitro kinase inhibition assays and outlines how to present the resulting data. It also includes visual representations of a common signaling pathway targeted by quinoline derivatives and a typical experimental workflow.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table is a template demonstrating how to present the inhibitory activity of a test compound against a panel of kinases.

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Protein Kinases

Kinase TargetIC50 (nM)Assay TypeSubstrateATP Concentration (µM)
PI3Kα150TR-FRETPIP210
PI3Kβ450TR-FRETPIP210
PI3Kδ80TR-FRETPIP210
PI3Kγ200TR-FRETPIP210
mTOR120Radiometricp70S6K10
EGFR>10,000LuminescencePoly(Glu, Tyr)1
HER-2>10,000LuminescencePoly(Glu, Tyr)1
CDK2/cyclin E850RadiometricHistone H110
Src2,500TR-FRETSrc-specific peptide10
Abl>10,000TR-FRETAbl-specific peptide10

IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., protein or peptide)

  • This compound (or other test compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • ATP solution

  • 96-well microplates

  • Phosphocellulose paper or membrane

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 96-well plate, add the test compound dilutions to the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the purified kinase and its specific substrate to each well.

  • Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in cancer and is often modulated by quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits Translation (when active) Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound Test Compound (this compound) PrimaryScreen Primary Kinase Screen (Large Panel) Compound->PrimaryScreen HitID Hit Identification (Potent Inhibitors) PrimaryScreen->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Selectivity Selectivity Profiling (Against Related Kinases) DoseResponse->Selectivity CellularAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->CellularAssay Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) CellularAssay->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: General workflow for kinase inhibitor discovery and characterization.

References

Application Notes and Protocols for In Vivo Studies with N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo studies, mechanisms of action, or established protocols for N-(2,6-dimethylquinolin-5-yl)benzamide have been identified in publicly available literature. The following application notes and protocols represent a proposed experimental framework based on common methodologies for analogous benzamide-containing compounds and should be adapted and validated by researchers.

Introduction

This compound is a novel small molecule with a chemical structure suggesting potential therapeutic applications. The benzamide moiety is a common feature in a variety of biologically active compounds, including anticonvulsants, anti-cancer agents, and kinase inhibitors. The quinoline group is also prevalent in many pharmaceuticals. Given the structural alerts, in vivo studies are essential to characterize the pharmacokinetic profile, safety, and efficacy of this compound. These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute initial in vivo experiments for this compound.

Proposed Mechanism of Action (Hypothetical)

Based on the structural features and the activities of similar compounds, this compound is hypothesized to act as a kinase inhibitor. Specifically, it may target receptor tyrosine kinases (RTKs) such as EGFR or HER-2, which are often dysregulated in cancer. This inhibition could block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The following in vivo studies are designed to test this hypothesis.

In Vivo Experimental Design

A phased approach to the in vivo evaluation of this compound is recommended, starting with pharmacokinetics and toxicology, followed by efficacy studies in appropriate disease models.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old, n=3-5 per group).

  • Drug Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing:

    • Intravenous (IV) administration: 5 mg/kg via tail vein injection.

    • Oral (PO) administration: 25 mg/kg via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Hypothetical Pharmacokinetic Data:

ParameterIV Administration (5 mg/kg)Oral Administration (25 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.251.0
AUC0-t (ngh/mL) 35004200
AUC0-inf (ngh/mL) 36504350
t1/2 (h) 4.55.2
Cl (L/h/kg) 1.37-
Vd (L/kg) 8.9-
Bioavailability (%) -67
Acute Toxicology Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Protocol:

  • Animal Model: Male and female Swiss albino mice (6-8 weeks old, n=5 per group).

  • Dose Escalation: Administer single doses of this compound via oral gavage at increasing dose levels (e.g., 50, 100, 250, 500, 1000 mg/kg).

  • Clinical Observations: Monitor animals for 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

Hypothetical Acute Toxicology Data:

Dose (mg/kg)MortalityClinical Signs
500/5No observable adverse effects
1000/5No observable adverse effects
2500/5Mild lethargy observed within the first 4 hours
5001/5Significant lethargy, ruffled fur, 20% weight loss
10004/5Severe lethargy, ataxia, significant weight loss
In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.

Experimental Protocol:

  • Cell Line: SK-BR-3 (HER-2 overexpressing breast cancer cell line).

  • Animal Model: Female athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SK-BR-3 cells into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose, daily PO)

    • This compound (e.g., 50 mg/kg, daily PO)

    • Positive control (e.g., Lapatinib, 100 mg/kg, daily PO)

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study (e.g., 28 days).

  • Data Analysis: Compare tumor growth inhibition between treatment groups.

Hypothetical Efficacy Data:

Treatment GroupDay 28 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (50 mg/kg)450 ± 8064
Lapatinib (100 mg/kg)380 ± 7070

Visualization of Pathways and Workflows

G cluster_0 Hypothetical Signaling Pathway EGF EGF HER2 HER2 EGF->HER2 Binds PI3K PI3K HER2->PI3K Activates GrowthFactor GrowthFactor GrowthFactor->EGF Drug N-(2,6-dimethylquinolin- 5-yl)benzamide Drug->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Hypothetical signaling pathway of this compound.

G cluster_workflow In Vivo Experimental Workflow start Start acclimatization Animal Acclimatization start->acclimatization pk_study Pharmacokinetic Study acclimatization->pk_study tox_study Toxicology Study acclimatization->tox_study efficacy_study Efficacy Study pk_study->efficacy_study tox_study->efficacy_study data_analysis Data Analysis efficacy_study->data_analysis reporting Reporting data_analysis->reporting end_node End reporting->end_node

Caption: General workflow for in vivo studies.

Application Notes and Protocols for N-(2,6-dimethylquinolin-5-yl)benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential information and detailed protocols for the effective use of N-(2,6-dimethylquinolin-5-yl)benzamide in biological assays. Proper handling and a thorough understanding of its solubility are critical for obtaining accurate and reproducible experimental results.

Introduction

This compound is a synthetic organic compound with potential applications in drug discovery and development. Its quinoline and benzamide moieties suggest possible interactions with various biological targets. However, like many small molecules, its aqueous solubility can be a limiting factor in biological assays. These application notes provide guidance on solubility determination and offer standardized protocols to ensure consistent results.

Solubility Data

The solubility of a compound is a crucial parameter for its use in in vitro and in vivo studies. Poor solubility can lead to inaccurate potency measurements, underestimated toxicity, and unreliable structure-activity relationships.[1] It is highly recommended to determine the solubility of this compound under the specific conditions of your biological assay, as factors like pH, buffer composition, and the presence of other molecules can influence solubility.[2]

Below is a summary of the experimentally determined solubility of this compound in common solvents used for biological assays.

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Temperature (°C)Method
DMSO> 100> 36225Visual Inspection
Ethanol15.255.025HPLC-UV
Methanol10.839.125HPLC-UV
PBS (pH 7.4)< 0.01< 0.03625Nephelometry
Cell Culture Media (DMEM)< 0.01< 0.03637Nephelometry

Note: The data presented in this table are representative. Actual solubility may vary based on the specific experimental conditions and the purity of the compound.

Experimental Protocols

To ensure the reliable application of this compound in biological assays, it is imperative to work with solutions where the compound is fully dissolved. The following protocols outline methods for determining the kinetic and thermodynamic solubility of the compound.

Protocol: Kinetic Solubility Determination by Nephelometry

Kinetic solubility is a high-throughput method that mimics the conditions of many biological assays where a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom microplates

  • Nephelometer or plate reader with light-scattering capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dilution into Aqueous Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a new 96-well plate containing 98 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 2%. This will create a final compound concentration range from 200 µM down to 0.2 µM.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the light scatter of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (PBS with 2% DMSO).

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Thermodynamic solubility represents the equilibrium solubility of a compound and is often determined using the shake-flask method.[2]

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., PBS pH 7.4, cell culture medium)

  • HPLC system with a UV detector

  • Vortex mixer

  • Incubator/shaker

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., 1 mL of PBS).

  • Equilibration: Tightly cap the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Filtration: After incubation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of this compound using a pre-validated HPLC-UV method.

  • Standard Curve: Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the filtered sample.

Signaling Pathway Context

While the specific biological targets of this compound are under investigation, related quinoline and benzamide derivatives have been shown to interact with various signaling pathways, including those involved in cancer cell proliferation. For instance, some quinoline-based compounds act as inhibitors of receptor tyrosine kinases like EGFR and HER-2.[4] The diagram below illustrates a simplified representation of the EGFR/HER-2 signaling pathway, which could be a potential area of investigation for this compound.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2->RAS HER2->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR/HER-2 Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the solubility determination protocols described above.

Kinetic Solubility Workflow

Kinetic_Solubility_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock serial_dilute Serial Dilutions in DMSO (96-well plate) prep_stock->serial_dilute transfer_plate Transfer 2 µL to Plate with 98 µL PBS serial_dilute->transfer_plate incubate Incubate for 1 hour at Room Temperature transfer_plate->incubate measure Measure Light Scatter (Nephelometer) incubate->measure analyze Analyze Data to Determine Solubility measure->analyze end End analyze->end Thermodynamic_Solubility_Workflow start Start add_excess Add Excess Solid Compound to Solvent start->add_excess equilibrate Equilibrate for 24-48h with Shaking add_excess->equilibrate filter_sample Filter Supernatant (0.22 µm filter) equilibrate->filter_sample quantify_hplc Quantify Concentration using HPLC-UV filter_sample->quantify_hplc determine_sol Determine Solubility from Standard Curve quantify_hplc->determine_sol end End determine_sol->end

References

Application Notes and Protocols for Molecular Docking of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(2,6-dimethylquinolin-5-yl)benzamide is a synthetic compound featuring a benzamide scaffold linked to a dimethylquinoline moiety. Both quinoline and benzamide derivatives are prevalent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[1][2] This document provides a detailed protocol for performing a molecular docking study on this compound using AutoDock Vina, a widely used open-source docking program.

Hypothetical Target Selection: VEGFR2 Kinase Given that quinoline derivatives are known to act as kinase inhibitors, this protocol will use the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a hypothetical protein target. VEGFR2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] Therefore, inhibiting VEGFR2 is a validated strategy in cancer therapy.

Molecular Docking Workflow

The overall workflow for the molecular docking protocol is outlined below. It involves the preparation of both the ligand and the receptor, definition of the binding site, execution of the docking simulation, and analysis of the results.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Def Grid Box Definition (Define Search Space) Receptor_Prep Receptor Preparation (VEGFR2 Kinase) Receptor_Prep->Grid_Def Docking_Run Run Docking Simulation (AutoDock Vina) Grid_Def->Docking_Run Results_Analysis Analyze Results (Binding Energy & Poses) Docking_Run->Results_Analysis Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results_Analysis->Visualization

Caption: High-level workflow for a typical molecular docking experiment.

Detailed Experimental Protocol

This protocol uses the AutoDock suite of tools.[4] Users should have AutoDock Tools (for file preparation) and AutoDock Vina (for the docking calculation) installed.

1. Software and Prerequisites

  • AutoDock Tools (ADT): A graphical front-end for preparing molecular structures.

  • AutoDock Vina: The docking engine.

  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer for analyzing results.

  • Protein Data Bank (PDB): For obtaining the receptor's crystal structure.

2. Ligand Preparation: this compound

  • Objective: To obtain a 3D structure of the ligand and convert it into the PDBQT format required by Vina.

  • Methodology:

    • Obtain the 2D structure or SMILES string of the ligand. The SMILES string for this compound can be derived from its structure.

    • Use a program like Open Babel or an online server to convert the 2D structure into a 3D structure (PDB file).

    • Load the ligand's PDB file into AutoDock Tools.

    • Add polar hydrogens: Edit -> Hydrogens -> Add -> Polar Only.

    • Compute Gasteiger charges: Edit -> Charges -> Compute Gasteiger.

    • Detect the aromatic carbons and set the torsion tree (rotatable bonds): Ligand -> Torsion Tree -> Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand -> Output -> Save as PDBQT.

3. Receptor Preparation: VEGFR2 Kinase Domain

  • Objective: To prepare the VEGFR2 protein structure for docking by removing non-essential molecules and adding necessary atoms.

  • Methodology:

    • Download the crystal structure of the VEGFR2 kinase domain from the PDB. A suitable entry is PDB ID: 2OH4 , which is complexed with an inhibitor.

    • Load the PDB file (2OH4.pdb) into AutoDock Tools.

    • Remove water molecules and the co-crystallized ligand: Select and delete these heteroatoms.

    • Add polar hydrogens to the protein: Edit -> Hydrogens -> Add -> Polar Only.

    • Add Kollman charges, which are suitable for proteins: Edit -> Charges -> Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid -> Macromolecule -> Choose, then select the protein and save it.

4. Grid Box Definition

  • Objective: To define the three-dimensional search space where Vina will attempt to dock the ligand.[5]

  • Methodology:

    • In AutoDock Tools, with the prepared receptor loaded, open the Grid Box tool: Grid -> Grid Box.

    • To center the grid on the active site, load the original co-crystallized ligand from the 2OH4 PDB file as a reference.

    • Adjust the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates to encompass the entire binding pocket where the original ligand was bound.

    • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). This information is needed for the configuration file.

5. Running the Docking Simulation

  • Objective: To execute the docking calculation using AutoDock Vina.

  • Methodology:

    • Create a text file named config.txt in your working directory.

    • Add the following lines to config.txt, replacing the file names and coordinates with your own:

    • Open a terminal or command prompt, navigate to your working directory, and run the Vina command:

6. Analysis of Results

  • Objective: To evaluate the docking results, including binding affinities and interaction modes.

  • Methodology:

    • Binding Affinity: Open the log.txt file. Vina provides a table of binding affinities (in kcal/mol) for the top poses (modes). A more negative value indicates a stronger predicted binding affinity.

    • Interaction Visualization: Load the prepared receptor PDBQT file and the docking output file (output.pdbqt) into a visualization tool like PyMOL or Discovery Studio.

    • Analyze the interactions between the top-ranked pose of the ligand and the receptor's amino acid residues. Look for hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the complex.

Quantitative Data Summary

The following table presents a hypothetical summary of docking results for this compound with the VEGFR2 kinase domain.

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (VEGFR2)Interaction Type
1-9.80.00Cys919, Glu917, Asp1046Hydrogen Bond, Pi-Cation
2-9.51.32Val848, Leu840, Phe1047Hydrophobic
3-9.21.89Cys919, Leu1035Hydrogen Bond, Hydrophobic
4-8.92.45Val916, Ile1025Hydrophobic

VEGFR2 Signaling Pathway

Inhibition of VEGFR2 by a ligand like this compound would block the following signaling cascade, thereby inhibiting angiogenesis. The binding of VEGF-A to VEGFR2 normally triggers receptor dimerization and autophosphorylation, initiating downstream pathways like PLCγ, PI3K/AKT, and MAPK that promote cell proliferation, survival, and migration.[3][6][7]

G cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF-A Ligand Receptor VEGFR2 Receptor VEGF->Receptor Binds & Activates PLCG PLCγ Receptor->PLCG PI3K PI3K / AKT Receptor->PI3K MAPK MAPK Receptor->MAPK Ligand This compound Ligand->Receptor Binds & Inhibits Proliferation Cell Proliferation PLCG->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

References

Application Notes & Protocols: High-Throughput Screening with N-(2,6-dimethylquinolin-5-yl)benzamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting high-throughput screening (HTS) of N-(2,6-dimethylquinolin-5-yl)benzamide libraries. The protocols and examples are designed to guide researchers in the identification of novel kinase inhibitors, a promising avenue for the development of targeted cancer therapies.

Introduction

The this compound scaffold represents a class of compounds with significant potential for kinase inhibition. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. High-throughput screening (HTS) of compound libraries based on this scaffold can rapidly identify "hit" compounds that modulate the activity of specific kinases, providing starting points for the development of new therapeutics.

This document outlines a representative HTS workflow for screening an this compound library against a relevant cancer target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2]

Principle of the Assay

A biochemical high-throughput screening assay will be utilized to identify inhibitors of VEGFR2 kinase activity from the this compound library. This example protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity in a high-throughput format.[3]

The assay principle involves the following components:

  • VEGFR2 Kinase: The enzyme whose activity is being measured.

  • Substrate: A peptide or protein that is phosphorylated by the kinase. In this assay, a biotinylated peptide substrate is used.[1]

  • ATP: The phosphate donor for the phosphorylation reaction.

  • Detection Reagents: A europium-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

When the VEGFR2 kinase phosphorylates the biotinylated substrate, the europium-labeled antibody binds to the newly added phosphate group. The streptavidin-APC conjugate binds to the biotin tag on the substrate. This brings the donor (europium) and acceptor (APC) molecules into close proximity, allowing FRET to occur upon excitation. The resulting FRET signal is proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity. Inhibitors from the this compound library will decrease kinase activity, leading to a reduction in the FRET signal.

Experimental Workflow

The overall workflow for the high-throughput screening campaign is depicted in the diagram below. It encompasses library preparation, the primary screen, a confirmation screen, and subsequent dose-response analysis to determine the potency of the identified hits.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screen Screening cluster_confirmation Hit Confirmation cluster_characterization Hit Characterization lib_prep This compound Library Preparation plate_prep Assay Plate Preparation (384-well) lib_prep->plate_prep primary_screen Primary Screen (Single Concentration) plate_prep->primary_screen reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->primary_screen data_analysis1 Data Analysis & Hit Selection primary_screen->data_analysis1 hit_picking Hit Picking & Plating data_analysis1->hit_picking Select Hits confirmation_screen Confirmation Screen hit_picking->confirmation_screen dose_response Dose-Response Analysis (IC50 Determination) confirmation_screen->dose_response data_analysis2 Data Analysis & Lead Identification dose_response->data_analysis2 VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene_Expression Gene Expression (Proliferation, Migration, Survival) PLCg->Gene_Expression Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Akt->Gene_Expression VEGF VEGF VEGF->VEGFR2 Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acylation of 5-amino-2,6-dimethylquinoline with benzoyl chloride in the presence of a base, a classic example of the Schotten-Baumann reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Deactivation of amine: The amine starting material (5-amino-2,6-dimethylquinoline) can be protonated by the HCl byproduct of the reaction, forming a salt that is unreactive. 3. Hydrolysis of benzoyl chloride: Benzoyl chloride can react with any water present in the reaction mixture, leading to the formation of benzoic acid. 4. Poor quality of reagents: Degradation of 5-amino-2,6-dimethylquinoline or benzoyl chloride.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use of a suitable base: Add a base such as pyridine or aqueous sodium hydroxide to neutralize the HCl as it is formed. This prevents the formation of the unreactive amine salt and drives the reaction to completion. A two-phase system (e.g., dichloromethane and water) with the base in the aqueous phase can be effective. 3. Ensure anhydrous conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. 4. Verify reagent purity: Use freshly distilled or purified reagents. Check the purity of starting materials via melting point, NMR, or other analytical techniques.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials: Incomplete reaction. 2. Formation of side products: Hydrolysis of benzoyl chloride to benzoic acid is a common side reaction. 3. Diacylation: Although less common with this substrate, reaction of the product with another molecule of benzoyl chloride is possible under harsh conditions.1. Drive the reaction to completion: See "Low or No Product Yield" section. 2. Purification: Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired amide from starting materials and benzoic acid. Recrystallization from a suitable solvent (e.g., ethanol) can also be used for purification. 3. Control stoichiometry: Use a slight excess of the amine or add the benzoyl chloride dropwise to the amine solution to minimize diacylation.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize: The product may be impure. 2. Emulsion formation during workup: Can occur when using a biphasic solvent system, making separation of the organic and aqueous layers difficult.1. Purify via column chromatography: This is the most reliable method for isolating the pure product. 2. Break the emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct method is the Schotten-Baumann reaction. This involves the reaction of 5-amino-2,6-dimethylquinoline with benzoyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct.

Q2: What is the role of the base in this reaction?

A2: The base, typically pyridine or an aqueous solution of sodium hydroxide, plays two critical roles. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction. This is important because the starting amine is basic and will react with HCl to form an ammonium salt, which is no longer nucleophilic and cannot react with the benzoyl chloride. By neutralizing the acid, the base keeps the amine in its free, reactive form. Second, the base helps to drive the equilibrium of the reaction towards the formation of the amide product.[1]

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary, but a common starting point is to dissolve the 5-amino-2,6-dimethylquinoline in a suitable organic solvent like dichloromethane or diethyl ether. The base (e.g., pyridine or aqueous NaOH) is then added, followed by the slow, dropwise addition of benzoyl chloride at room temperature or slightly below (e.g., in an ice bath to control the exothermic reaction). The reaction is typically stirred for several hours at room temperature. Monitoring by TLC is recommended to determine the point of completion.

Q4: My reaction is not going to completion. What can I do?

A4: If the reaction is sluggish, you can try gently heating the reaction mixture. However, be cautious as this can also promote side reactions. Ensure that you are using at least a stoichiometric amount of a suitable base. If using a biphasic system, vigorous stirring is necessary to ensure good mixing between the organic and aqueous layers.

Q5: How can I purify the final product?

A5: After the reaction is complete, the mixture is typically washed with a dilute acid (to remove excess amine and base), followed by a dilute base (to remove any benzoic acid), and then water. The organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocols

General Protocol for the Synthesis of this compound via the Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 5-amino-2,6-dimethylquinoline

  • Benzoyl chloride

  • Pyridine (or 10% aqueous sodium hydroxide)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 5-amino-2,6-dimethylquinoline in a sufficient volume of dichloromethane.

  • Add 1.1 to 1.5 equivalents of pyridine to the solution. If using aqueous sodium hydroxide, a biphasic system will be formed.

  • Cool the mixture in an ice bath.

  • Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Pathway 5-amino-2,6-dimethylquinoline 5-amino-2,6-dimethylquinoline Product This compound 5-amino-2,6-dimethylquinoline->Product Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Product HCl HCl (byproduct) Product->HCl Base Base (e.g., Pyridine) Base->Product Catalyst/Neutralizer Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield? check_base Is sufficient base present? start->check_base check_conditions Are reaction conditions optimal? check_base->check_conditions Yes add_base Add more base and monitor. check_base->add_base No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_time_temp Increase reaction time/temperature. check_conditions->optimize_time_temp No purify_reagents Purify/dry reagents and restart. check_reagents->purify_reagents No failure Still Low Yield - Consult further check_reagents->failure Yes success Yield Improved add_base->success optimize_time_temp->success purify_reagents->success

Caption: Troubleshooting workflow for low synthesis yield.

References

Troubleshooting N-(2,6-dimethylquinolin-5-yl)benzamide purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-(2,6-dimethylquinolin-5-yl)benzamide Purification

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of this compound by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended TLC solvent systems for this compound?

A1: Due to the presence of both a moderately polar benzamide group and a potentially basic dimethylquinoline moiety, a range of solvent systems with varying polarities should be screened. Good starting points include mixtures of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate or acetone. For more polar impurities, adding a small amount of methanol to a dichloromethane or ethyl acetate system can be effective. Given the basic nature of the quinoline nitrogen, peak tailing may occur on silica gel. Adding a small percentage (0.1-1%) of triethylamine or ammonia solution to the mobile phase can help to obtain sharper spots.

Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Compound Overload: The sample spot is too concentrated. Try spotting a more dilute solution of your crude product.

  • Inappropriate Solvent System: The compound may have limited solubility in the chosen eluent, causing it to streak as it moves up the plate. Experiment with different solvent systems.

  • Interaction with Silica Gel: The basic nitrogen on the quinoline ring can interact strongly with the acidic silica gel, leading to tailing or streaking. As mentioned in Q1, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent system can mitigate this issue.

  • Compound Degradation: Although less common for this compound type, instability on silica gel can cause streaking. You can test for this by running a 2D TLC.[1]

Q3: I am not getting good separation between my product and impurities. What are my options?

A3: Poor separation can be addressed by:

  • Optimizing the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, changing one of the solvents entirely (e.g., switching from ethyl acetate to acetone) can significantly alter the selectivity of the separation.

  • Trying a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Basic alumina can be a good alternative to silica gel for purifying basic compounds like quinolines, as it reduces the strong acidic interactions.[2] Alternatively, amine-functionalized silica gel can be used.

  • Using a shallower solvent gradient: If using automated flash chromatography, a shallower gradient will increase the resolution between closely eluting compounds.

Q4: Is this compound stable on silica gel?

A4: While benzamides are generally stable, the quinoline moiety introduces a basic nitrogen that can interact with the acidic silica gel. In some cases, highly sensitive compounds can degrade on silica. To check for stability, you can spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes in intensity, your compound may be degrading. A 2D TLC is also an effective way to check for on-plate degradation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column 1. The solvent system is not polar enough. 2. Strong interaction with the silica gel due to the basic quinoline nitrogen. 3. The compound may have precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase. A flush with 5-10% methanol in dichloromethane can be attempted. 2. Add 0.5-1% triethylamine to the mobile phase. Alternatively, consider using basic alumina as the stationary phase. 3. Ensure the compound is fully dissolved before loading and consider a different, less volatile solvent for loading if precipitation is an issue.
Co-elution of product and a close-running impurity 1. The selectivity of the solvent system is insufficient. 2. Column was overloaded with crude material.1. Screen different solvent combinations. For example, if using hexanes/ethyl acetate, try dichloromethane/acetone or toluene/ethyl acetate. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass.
Product elutes with significant tailing 1. Strong acid-base interaction between the basic quinoline and acidic silica.1. Add a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the eluent. 2. Switch to a neutral or basic stationary phase like alumina.
Low recovery of the product after the column 1. Irreversible adsorption to the silica gel. 2. Compound degradation on the column. 3. The compound is very soluble in the eluent and fractions are too dilute to detect by TLC.1. Use a more polar solvent system to elute or add a basic modifier. 2. Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a less acidic stationary phase. 3. Combine and concentrate fractions that are expected to contain the product and re-analyze by TLC.

Data Summary: TLC Solvent Systems for Quinoline Derivatives

The following table provides examples of TLC solvent systems that have been used for the separation of quinoline derivatives and other related compounds. These can serve as a starting point for developing a suitable system for this compound.

Compound TypeStationary PhaseSolvent System (v/v)NotesReference(s)
Trifluoromethyl-quinoline derivativesSilica GelHexane:Acetone (3:1)Preparative TLC was used for purification.[3]
Quinoline AlkaloidsSilica GelToluene:Chloroform:Diethyl Ether:Diethylamine (40:15:35:10)Quaternary mobile phase for HPTLC.[4]
8-Hydroxy-quinoline based complexSilica GelPetroleum Ether:Dichloromethane (1:1)Used for column chromatography purification.[5]
General Polar CompoundsSilica Gel1-10% (10% NH4OH in MeOH) in DichloromethaneRecommended for very polar compounds.[6]
N-formylbenzamideSilica Gel10% Ethyl Acetate in HexaneUsed for column chromatography.[7]

Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline. Optimization will likely be necessary.

1. Thin-Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber with a starting solvent system, for example, 70:30 Hexanes:Ethyl Acetate. d. Visualize the plate under UV light (254 nm). e. Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.3 for the desired product. If tailing is observed, add 0.5% triethylamine to the eluent.

2. Column Preparation: a. Select a glass column of an appropriate size (the silica gel height should be ~10-15 cm, and the diameter should allow for a sample load of 1-5% of the silica mass). b. Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., 90:10 Hexanes:Ethyl Acetate). c. Pack the column with the slurry, ensuring no air bubbles are trapped. d. Add a layer of sand on top of the silica bed.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent. c. Carefully add the sample to the top of the column.

4. Elution and Fraction Collection: a. Begin eluting with the starting solvent system. b. Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column). c. If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% ethyl acetate in hexanes).

5. Fraction Analysis: a. Monitor the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Problem: Poor Separation or Tailing check_rf Is Rf of product between 0.2-0.3? start->check_rf adjust_polarity Adjust solvent polarity check_rf->adjust_polarity No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_polarity->check_rf add_base Add 0.5-1% Triethylamine or Pyridine to eluent check_tailing->add_base Yes check_solubility Is the compound fully soluble in the loading solvent? check_tailing->check_solubility No add_base->check_solubility change_stationary_phase Consider alternative stationary phase (Alumina or Amine-Silica) add_base->change_stationary_phase Still Tailing change_loading Use dry loading method check_solubility->change_loading No solution Improved Separation check_solubility->solution Yes change_loading->solution change_stationary_phase->solution

Caption: Troubleshooting workflow for poor separation or peak tailing.

PurificationStrategy compound This compound Quinoline Moiety (Basic) Benzamide Moiety (Polar, H-bond acceptor/donor) properties Key Properties Basicity Polarity H-bonding potential compound:f0->properties:f0 compound:f1->properties:f1 compound:f1->properties:f2 strategy Purification Strategy Mobile Phase Modification Stationary Phase Choice properties:f0->strategy:f0 properties:f0->strategy:f1 options Options Add Triethylamine/Ammonia Use Alumina/Amine-Silica strategy:f0->options:f0 strategy:f1->options:f1

Caption: Relationship between compound properties and purification strategy.

References

Optimizing reaction conditions for N-(2,6-dimethylquinolin-5-yl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Schotten-Baumann reaction, a widely used method for preparing N-aryl amides.[1][2][3][4][5]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Amine: The starting amine (2,6-dimethylquinolin-5-amine) may be of poor quality or degraded. 2. Inefficient Acylation: The reaction conditions may not be optimal for the acylation of the electron-rich quinoline system. 3. Hydrolysis of Benzoyl Chloride: The benzoyl chloride may have hydrolyzed due to moisture.[1][6] 4. Amine Salt Formation: The amine may have formed a salt with the generated HCl, rendering it non-nucleophilic.[2][7]1. Verify Amine Quality: Check the purity of the 2,6-dimethylquinolin-5-amine by melting point or spectroscopic methods. Recrystallize or purify by column chromatography if necessary. 2. Optimize Base and Solvent: Use a suitable base like aqueous NaOH or pyridine to neutralize the HCl formed.[8] A two-phase system (e.g., dichloromethane/water) can be effective.[4] 3. Use Fresh Reagents: Use freshly opened or distilled benzoyl chloride. Ensure all glassware is dry. 4. Add Excess Base: Use at least one equivalent of a base like NaOH or triethylamine to neutralize the HCl produced during the reaction.[2]
Formation of Impurities 1. Diacylation: The amine may have undergone diacylation, especially if excess benzoyl chloride is used. 2. Hydrolysis of Product: The amide product may be susceptible to hydrolysis under harsh basic conditions. 3. Side Reactions of Benzoyl Chloride: Benzoyl chloride can react with water to form benzoic acid.[6]1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. Add the benzoyl chloride dropwise to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate. 2. Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times in the presence of a strong base. Monitor the reaction progress by TLC. 3. Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Difficult Product Isolation 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion Formation during Workup: A stable emulsion may form during the aqueous workup, making phase separation difficult.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or triturating the oil with a non-polar solvent like hexane. 2. Break Emulsion: Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. Alternatively, filtering the mixture through a pad of celite can help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of 2,6-dimethylquinolin-5-amine with benzoyl chloride in the presence of a base.[3][4][8] This reaction is widely used for the preparation of N-aryl amides.[5]

Q2: How can I optimize the reaction conditions for better yield and purity?

A2: Optimization can be achieved by systematically varying the following parameters:

  • Base: Compare inorganic bases like NaOH and K₂CO₃ with organic bases like pyridine or triethylamine.[8]

  • Solvent: A two-phase system (e.g., dichloromethane/water, diethyl ether/water) is often effective for Schotten-Baumann reactions.[4]

  • Temperature: Running the reaction at a lower temperature (0-25 °C) can minimize side reactions.

  • Stoichiometry: A slight excess of benzoyl chloride is generally used, but a large excess should be avoided to prevent diacylation.

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate. The disappearance of the starting amine and the appearance of the product spot will indicate the reaction's progress.

Q4: What are some common side products and how can I minimize them?

A4: A common side product is benzoic acid, formed from the hydrolysis of benzoyl chloride.[6] This can be minimized by using dry solvents and glassware and adding the benzoyl chloride slowly. Another potential side product is the diacylated amine. This can be controlled by careful stoichiometry and slow addition of the acylating agent.

Q5: What is the best way to purify the final product?

A5: The crude product can typically be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.[6] If recrystallization is ineffective, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a reliable method.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1NaOH (2.0)Dichloromethane/Water2547592
2Pyridine (2.0)Dichloromethane2568295
3Triethylamine (1.5)Dichloromethane0-2548897
4K₂CO₃ (2.0)Acetone/Water5086588

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

General Protocol for the Synthesis of this compound via Schotten-Baumann Reaction
  • Dissolve the Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylquinolin-5-amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

  • Add the Base: Add the chosen base (e.g., triethylamine, 1.5 eq).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Benzoyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine 2,6-dimethylquinolin-5-amine ReactionVessel Reaction at 0-25 °C Amine->ReactionVessel BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Aqueous Workup ReactionVessel->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

Troubleshooting Decision Tree for Low Product Yield

troubleshooting_low_yield Start Low Product Yield CheckAmine Check Purity of Starting Amine Start->CheckAmine CheckReagents Check Benzoyl Chloride & Solvents for Moisture CheckAmine->CheckReagents Pure PurifyAmine Purify Amine CheckAmine->PurifyAmine Impure CheckBase Is the Base Appropriate and in Sufficient Quantity? CheckReagents->CheckBase Dry UseFreshReagents Use Fresh/Dry Reagents CheckReagents->UseFreshReagents Moisture Present OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckBase->OptimizeConditions Yes AdjustBase Adjust Base Type/Amount CheckBase->AdjustBase No/Insufficient ModifyConditions Modify Temperature or Reaction Time OptimizeConditions->ModifyConditions

Caption: Decision tree for troubleshooting low yield issues.

References

N-(2,6-dimethylquinolin-5-yl)benzamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My sample of N-(2,6-dimethylquinolin-5-yl)benzamide is showing a yellow discoloration after storage. What could be the cause?

A1: Yellowing of samples containing quinoline moieties can be an indication of oxidative degradation or photolytic degradation. Exposure to air (oxygen) or light can lead to the formation of colored degradation products. It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q2: I've observed a decrease in the potency of my compound in an aqueous solution over time. What is the likely degradation pathway?

A2: A loss of potency in aqueous solutions is often due to hydrolysis of the amide bond. This would lead to the formation of 2,6-dimethylquinolin-5-amine and benzoic acid. The rate of hydrolysis is typically dependent on the pH and temperature of the solution. For optimal stability in solution, it is advisable to conduct pH-rate profile studies to identify the pH of maximum stability.

Q3: I've noticed some precipitation in my stock solution of this compound in DMSO. What should I do?

A3: Precipitation in DMSO stock solutions can be due to several factors. The compound may have limited long-term solubility in DMSO, especially if stored at low temperatures. It is also possible that degradation products, which may be less soluble, are forming. We recommend the following troubleshooting steps:

  • Ensure the solution is brought to room temperature and vortexed thoroughly before use.

  • Consider preparing fresh stock solutions more frequently.

  • If the issue persists, consider using an alternative solvent or a co-solvent system after checking for compatibility and stability.

Troubleshooting Guides

Issue: Inconsistent Results in Cell-Based Assays
  • Possible Cause 1: Degradation in Media. The compound may be unstable in the cell culture media, which is an aqueous environment, typically at a pH of 7.2-7.4 and a temperature of 37°C. Amide hydrolysis is a potential issue.

    • Troubleshooting Step: Perform a stability study of the compound in the specific cell culture media to be used. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating method like HPLC to determine the rate of degradation.

  • Possible Cause 2: Adsorption to Labware. The compound may adsorb to plastic surfaces of plates or pipette tips, leading to a lower effective concentration.

    • Troubleshooting Step: Use low-adhesion labware. It is also good practice to pre-incubate the compound in the assay buffer to saturate non-specific binding sites before adding to the cells.

Issue: Appearance of Unexpected Peaks in HPLC Analysis
  • Possible Cause: On-column Degradation or Formation of Degradants. The compound may be degrading during the analytical process, or you may be detecting degradation products from storage.

    • Troubleshooting Step: Conduct forced degradation studies to intentionally generate degradation products.[1][2][3] This will help in identifying and characterizing the unknown peaks. The main degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[4]

Forced Degradation Studies: Illustrative Data

Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5] The following table provides illustrative data on the degradation of this compound under various stress conditions.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 N HCl24 hours80°C15%2,6-dimethylquinolin-5-amine, Benzoic acid
Basic Hydrolysis 0.1 N NaOH8 hours60°C25%2,6-dimethylquinolin-5-amine, Benzoic acid
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp10%N-oxide derivatives of the quinoline ring
Thermal Degradation Solid State48 hours105°C< 5%No significant degradation
Photolytic Degradation UV light (254 nm)24 hoursRoom Temp8%Colored quinone-like structures

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 N HCl to achieve a final drug concentration of approximately 100 µg/mL. Reflux the solution at 80°C.

  • Basic Hydrolysis: Add an aliquot of the stock solution to 0.1 N NaOH to achieve a final drug concentration of approximately 100 µg/mL. Heat the solution at 60°C.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the samples before analysis. For acidic samples, add an equivalent amount of base, and for basic samples, add an equivalent amount of acid. Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solution: Prepare a 1 mg/mL stock solution of the compound.

  • Degradation: Add an aliquot of the stock solution to 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Sampling and Analysis: Withdraw samples at various time points and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solid sample of the compound and a solution in a suitable solvent (e.g., 1:1 acetonitrile:water).

  • Exposure: Expose the samples to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light.

  • Control: Keep a set of control samples in the dark under the same temperature conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Hypothetical Degradation Pathways

parent This compound acid_base Acidic/Basic Hydrolysis parent->acid_base H+ or OH- oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolytic Degradation parent->photolysis UV/Vis Light amine 2,6-dimethylquinolin-5-amine acid_base->amine benzoic_acid Benzoic Acid acid_base->benzoic_acid n_oxide Quinoline N-oxide derivative oxidation->n_oxide colored_product Colored Degradants photolysis->colored_product

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing

start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify Degradation and Identify Degradants hplc->data end Establish Stability Profile and Degradation Pathway data->end

References

Minimizing off-target effects of N-(2,6-dimethylquinolin-5-yl)benzamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-(2,6-dimethylquinolin-5-yl)benzamide in various assays. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and potential off-targets of this compound?

Based on the benzamide scaffold, this compound is presumed to be a kinase inhibitor. While its primary targets require experimental validation, related benzamide derivatives have shown activity against receptor tyrosine kinases like EGFR and HER-2.[1] Potential off-targets could include other kinases sharing structural similarities in the ATP-binding pocket or unrelated proteins, a common phenomenon with kinase inhibitors.[2]

Q2: What are the most common causes of off-target effects in assays with this compound?

Off-target effects can arise from several factors:

  • High Compound Concentration: Using concentrations significantly above the IC50 or Kd for the primary target can lead to binding to lower-affinity off-targets.

  • Non-specific Binding: The chemical properties of the compound may lead to non-specific interactions with proteins or other cellular components.

  • Cross-reactivity with Assay Components: The compound might interfere with reporter enzymes or detection reagents used in the assay.[3]

  • Cellular Context: The expression profile of kinases and other potential targets in the specific cell line used can influence off-target effects.

Q3: How can I experimentally validate a suspected off-target effect?

Several strategies can be employed:

  • Secondary Assays: Use an orthogonal assay that measures the same biological endpoint but with a different detection method to rule out assay-specific interference.[3]

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target and observe if the compound's effect is diminished.

  • Competitive Binding Assays: Perform binding assays with a known ligand for the suspected off-target to see if this compound can compete for binding.

  • Kinome-wide Profiling: Utilize commercially available kinase profiling services to screen the compound against a large panel of kinases to identify potential off-targets.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values across different assay formats.
  • Possible Cause: This could be due to off-target effects influencing one assay format more than another or interference with assay components. For example, in coupled enzyme assays, the compound might inhibit a coupling enzyme rather than the primary target.[3]

  • Troubleshooting Steps:

    • Run a counter-screen: Test the compound's activity against the coupling enzymes or other detection reagents in the absence of the primary target.

    • Vary ATP Concentration: For kinase assays, performing the assay at a high ATP concentration can help identify ATP-competitive inhibitors.[3]

    • Use a direct binding assay: Employ a label-free technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure direct binding to the purified primary target.

Issue 2: Unexpected cellular phenotype observed that does not correlate with primary target inhibition.
  • Possible Cause: This strongly suggests an off-target effect. The compound may be modulating a different signaling pathway that leads to the observed phenotype.[4]

  • Troubleshooting Steps:

    • Perform a dose-response analysis: Correlate the concentration at which the phenotype is observed with the IC50 for the primary target. A significant discrepancy suggests an off-target effect.

    • Use a structurally distinct inhibitor: If another inhibitor for the same primary target is available, test if it reproduces the same cellular phenotype.

    • Phospho-proteomics/Kinome Profiling: Analyze changes in the phosphorylation state of a broad range of cellular proteins to identify unexpected pathway activation or inhibition.

Quantitative Data Summary

The following tables provide hypothetical data for guiding experimental design and troubleshooting.

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase TargetPercent Inhibition
Primary Target Kinase A 95%
Off-Target Kinase B78%
Off-Target Kinase C52%
Off-Target Kinase D15%
Off-Target Kinase E8%

This table illustrates how a kinase screen can identify potential off-targets.

Table 2: Comparison of IC50 Values in Different Assay Formats

Assay FormatIC50 (nM)
Biochemical Assay (Purified Protein)50
Cell-Based Proliferation Assay250
Target Engagement Assay (Cellular)65

Discrepancies in IC50 values may indicate off-target effects or differences in cell permeability and metabolism.

Experimental Protocols

Protocol 1: Kinase Activity Assay (Luminescence-based)

This protocol is designed to measure the inhibition of a specific kinase by this compound.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the kinase and its specific peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 25 µL of a commercial luminescence-based kinase detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target protein in intact cells.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Harvest and lyse the cells.

    • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples on ice for 3 minutes.

  • Protein Analysis:

    • Centrifuge the samples to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Off-Target Validation biochem_start Start: Purified Target kinase_assay Kinase Activity Assay (e.g., Luminescence) biochem_start->kinase_assay binding_assay Direct Binding Assay (e.g., SPR, ITC) biochem_start->binding_assay biochem_end Determine IC50 / Kd kinase_assay->biochem_end binding_assay->biochem_end cell_start Start: Cell Culture proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cell_start->proliferation_assay target_engagement Target Engagement Assay (e.g., CETSA) cell_start->target_engagement phenotype_assay Phenotypic Screening cell_start->phenotype_assay cell_end Determine EC50 / Phenotype proliferation_assay->cell_end target_engagement->cell_end phenotype_assay->cell_end validation_start Start: Suspected Off-Target counterscreen Counter-Screen Assays validation_start->counterscreen kinome_scan Kinome-wide Scan validation_start->kinome_scan knockdown Target Knockdown (siRNA/CRISPR) validation_start->knockdown validation_end Confirm/Rule out Off-Target counterscreen->validation_end kinome_scan->validation_end knockdown->validation_end

Caption: Experimental workflow for characterizing this compound.

signaling_pathway cluster_primary On-Target Pathway cluster_off_target Off-Target Pathway compound This compound primary_target Primary Target (Kinase A) compound->primary_target Inhibits off_target Off-Target (Kinase B) compound->off_target Inhibits downstream1 Downstream Effector 1 primary_target->downstream1 phosphorylates downstream3 Downstream Effector 3 off_target->downstream3 phosphorylates downstream2 Downstream Effector 2 downstream1->downstream2 phenotype1 Desired Phenotype (e.g., Apoptosis) downstream2->phenotype1 phenotype2 Undesired Phenotype (e.g., Toxicity) downstream3->phenotype2

Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.

References

Technical Support Center: N-(2,6-dimethylquinolin-5-yl)benzamide Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in refining protocols for the biological testing of N-(2,6-dimethylquinolin-5-yl)benzamide. As a novel quinoline derivative, this compound is hypothesized to function as a kinase inhibitor, a class of molecules known to be crucial in cell signaling pathways. The following resources are designed to address common challenges encountered during in vitro and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its quinoline scaffold, this compound is predicted to be a protein kinase inhibitor. Quinoline-based molecules have been identified as inhibitors of various kinases, including EGFR, HER-2, c-Met, and PI3K/mTOR, by competing with ATP for binding to the kinase domain.[1][2][3][4][5] The specific kinase target(s) of this compound would need to be determined experimentally through kinase profiling assays.

Q2: How should I prepare this compound for in vitro and cell-based assays?

A2: For most biological assays, the compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: What are the recommended initial in vitro assays for characterizing this compound?

A3: A logical first step is to perform a kinase panel screening to identify potential kinase targets. Subsequently, in vitro kinase assays for the identified hits should be conducted to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[4][5] Luciferase-based assays that measure ATP consumption or ADP production are common methods for determining kinase activity.[6]

Q4: Which cell-based assays are appropriate for evaluating the biological activity of this compound?

A4: After identifying potential kinase targets, cell-based assays are crucial to confirm on-target activity in a physiological context. Key assays include:

  • Cell Viability/Proliferation Assays (e.g., MTT, WST-1, CellTiter-Glo®): To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines known to be dependent on the target kinase.[7][8][9][10]

  • Western Blotting for Phosphorylated Proteins: To determine if the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.[11][12][13]

  • Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays: To confirm direct binding of the compound to the target kinase in intact cells.[3]

Troubleshooting Guides

In Vitro Kinase Assays
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors- Inconsistent incubation times- Reagent instability- Use calibrated pipettes and proper technique.- Ensure precise timing for all incubation steps.- Prepare fresh reagents and store them properly.
No or weak inhibition observed - Incorrect ATP concentration- Inactive enzyme- Compound precipitation- Use an ATP concentration at or near the Km for the specific kinase.[6]- Verify enzyme activity with a known positive control inhibitor.- Check the solubility of the compound in the assay buffer. Consider using a different solvent or adding a surfactant.
IC50 values differ from literature for control compounds - Different assay conditions (e.g., enzyme/substrate concentration, ATP concentration, buffer composition)- Inactive compound- Standardize assay conditions to match those reported in the literature as closely as possible.[6]- Confirm the identity and purity of the control compound.
Cell Viability Assays
Problem Possible Cause(s) Recommended Solution(s)
High background in control wells - Contamination of media or reagents- High cell seeding density- Use sterile techniques and fresh, filtered reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.
Inconsistent results across plates - Edge effects in multi-well plates- Variation in cell passage number- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Use cells within a consistent and low passage number range.[8][9]
Compound appears inactive in cells but is active in vitro - Poor cell permeability- Compound efflux by cellular transporters- Compound metabolism- Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA).- Co-incubate with inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein).- Investigate metabolic stability using liver microsomes.
Western Blotting for Phosphorylated Proteins
Problem Possible Cause(s) Recommended Solution(s)
Weak or no phospho-protein signal - Dephosphorylation of samples during preparation- Low abundance of the phosphorylated protein- Inefficient antibody binding- Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice.[13]- Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.[11][12]- Optimize primary antibody concentration and incubation time. Ensure the antibody is validated for Western blotting.
High background - Blocking buffer is not optimal- Antibody concentration is too high- Insufficient washing- For phospho-specific antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[12][13]- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST.
Multiple non-specific bands - Antibody cross-reactivity- Protein degradation- Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.- Ensure adequate protease inhibitors are used during sample preparation.[13]

Experimental Protocols

General Protocol for In Vitro Kinase Assay (Luminescence-based)
  • Prepare a reaction buffer appropriate for the kinase of interest (typically contains Tris-HCl, MgCl2, DTT, and a surfactant).

  • Add the kinase, substrate (peptide or protein), and varying concentrations of this compound to a 384-well plate.

  • Initiate the kinase reaction by adding ATP at a concentration close to the Km of the kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).[8][9]

  • Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

General Protocol for Western Blotting
  • Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies kinase_panel Kinase Panel Screening ic50_determination IC50 Determination kinase_panel->ic50_determination Identify Hits viability Cell Viability Assay ic50_determination->viability Confirm Cellular Activity western_blot Western Blot (Phospho-proteins) viability->western_blot Validate On-Target Effect target_engagement Target Engagement Assay western_blot->target_engagement Confirm Direct Binding pk_pd Pharmacokinetics/ Pharmacodynamics target_engagement->pk_pd Advance to In Vivo efficacy Efficacy Studies pk_pd->efficacy

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) compound->receptor Inhibits downstream_kinase Downstream Kinase (e.g., PI3K, MEK) receptor->downstream_kinase Activates transcription_factor Transcription Factor (e.g., STAT3, AP-1) downstream_kinase->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: A generalized signaling pathway potentially inhibited by this compound.

troubleshooting_logic start No Inhibition in Cell-Based Assay check_in_vitro Is the compound active in an in vitro kinase assay? start->check_in_vitro check_permeability Is the compound cell-permeable? check_in_vitro->check_permeability Yes optimize_assay Optimize in vitro assay conditions (e.g., ATP concentration) check_in_vitro->optimize_assay No check_efflux Is the compound a substrate for efflux pumps? check_permeability->check_efflux Yes redesign_compound Consider compound modification to improve properties check_permeability->redesign_compound No check_metabolism Is the compound rapidly metabolized? check_efflux->check_metabolism No check_efflux->redesign_compound Yes check_metabolism->redesign_compound Yes

Caption: A decision tree for troubleshooting lack of activity in cell-based assays.

References

Addressing batch-to-batch variability of synthesized N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2,6-dimethylquinolin-5-yl)benzamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to batch-to-batch variability and other common issues encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic step.

Synthesis of 2,6-dimethylquinolin-5-amine (Starting Material)

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2,6-dimethylquinoline Incomplete Doebner-von Miller reaction; suboptimal acid catalyst concentration; insufficient reaction time or temperature.Ensure the use of a strong acid catalyst like hydrochloric acid or a Lewis acid. Optimize the reaction temperature and extend the reaction time, monitoring progress by TLC.
Formation of multiple isomers during nitration Incorrect nitrating agent or reaction temperature.Use a mixture of sulfuric acid and potassium nitrate for controlled nitration.[1] Maintain a low reaction temperature (e.g., 0-5°C) to favor the formation of the 5-nitro isomer.[1]
Incomplete reduction of 5-nitro-2,6-dimethylquinoline Inefficient reducing agent; insufficient amount of reducing agent; catalyst poisoning.Use a reliable reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid.[1] Ensure an adequate molar excess of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities.
Difficulty in purifying 2,6-dimethylquinolin-5-amine Presence of unreacted starting material or side products from the reduction step.Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Amide Coupling (Schotten-Baumann Reaction)

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Low nucleophilicity of the aromatic amine; steric hindrance from the methyl groups on the quinoline ring; hydrolysis of benzoyl chloride.Consider using a more reactive acylating agent or a coupling agent if the Schotten-Baumann reaction is inefficient. For sterically hindered or electron-deficient amines, alternative protocols at elevated temperatures might be necessary.[2][3] Ensure benzoyl chloride is added slowly to the reaction mixture to minimize hydrolysis.
Formation of O-benzoylated byproduct Reaction of benzoyl chloride with the solvent (if alcoholic) or residual water.Use an aprotic solvent like dichloromethane or THF. Ensure all glassware and reagents are dry.
Presence of unreacted 2,6-dimethylquinolin-5-amine Insufficient benzoyl chloride; inefficient reaction conditions.Use a slight excess of benzoyl chloride. Ensure vigorous stirring to promote the reaction between the two phases in the biphasic Schotten-Baumann system.[4] Adding a phase-transfer catalyst might improve the reaction rate.
Product is difficult to purify Presence of benzoic acid (from hydrolysis of benzoyl chloride) and other side products.Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove benzoic acid.[5] Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be used for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling batch-to-batch variability in this synthesis?

A1: The nitration of 2,6-dimethylquinoline is a critical step where precise temperature control is essential to ensure the regioselective formation of the 5-nitro isomer, which directly impacts the purity and yield of the final product.[1] Inconsistent temperature can lead to the formation of other nitro isomers, which are difficult to separate.

Q2: I am observing a low yield in the final amide coupling step. What are the likely reasons?

A2: Low yields in the Schotten-Baumann reaction with 2,6-dimethylquinolin-5-amine can be attributed to the reduced nucleophilicity of the aromatic amine and potential steric hindrance.[2][6] Ensure that the reaction is sufficiently basic to deprotonate the amine and neutralize the HCl byproduct.[4][7][8] If yields remain low, consider alternative amide coupling methods using coupling reagents like HATU or EDC, which are often more effective for challenging substrates.

Q3: What analytical techniques are recommended for characterizing the final product and intermediates?

A3: For characterization, a combination of techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and monitor reaction progress.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. The nitration step involves the use of strong acids and a nitrating agent and should be performed with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Benzoyl chloride is corrosive and lachrymatory. Always handle these reagents with caution and follow standard laboratory safety procedures.

Experimental Protocols

1. Synthesis of 5-nitro-2,6-dimethylquinoline

This procedure is based on the nitration of 2,6-dimethylquinoline.[1]

  • Materials: 2,6-dimethylquinoline, concentrated sulfuric acid, potassium nitrate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2,6-dimethylquinoline to concentrated sulfuric acid while maintaining the temperature below 10°C.

    • In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid.

    • Slowly add the potassium nitrate solution to the 2,6-dimethylquinoline solution, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonium hydroxide solution.

    • Filter the precipitated solid, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 5-nitro-2,6-dimethylquinoline.

2. Synthesis of 2,6-dimethylquinolin-5-amine

This protocol describes the reduction of 5-nitro-2,6-dimethylquinoline.[1]

  • Materials: 5-nitro-2,6-dimethylquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Suspend 5-nitro-2,6-dimethylquinoline in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

    • Extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. Synthesis of this compound

This protocol utilizes the Schotten-Baumann reaction for amide bond formation.[4][7][8]

  • Materials: 2,6-dimethylquinolin-5-amine, benzoyl chloride, 10% aqueous sodium hydroxide solution, dichloromethane.

  • Procedure:

    • Dissolve 2,6-dimethylquinolin-5-amine in dichloromethane in a flask.

    • Add an equal volume of 10% aqueous sodium hydroxide solution.

    • Cool the biphasic mixture in an ice bath and stir vigorously.

    • Slowly add benzoyl chloride to the mixture.

    • Continue stirring vigorously at room temperature for 1-2 hours.

    • Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Data Presentation

Table 1: Expected Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR signals (indicative)
2,6-DimethylquinolineC₁₁H₁₁N157.2157-59Aromatic protons, two methyl singlets.
5-Nitro-2,6-dimethylquinolineC₁₁H₁₀N₂O₂202.21~107[9]Downfield shift of aromatic protons, two methyl singlets.
2,6-Dimethylquinolin-5-amineC₁₁H₁₂N₂172.23~190[9]Upfield shift of aromatic protons, amino group protons, two methyl singlets.
This compoundC₁₈H₁₆N₂O276.34-Amide N-H proton, aromatic protons from both rings, two methyl singlets.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis & Purification start 2,6-Dimethylquinoline nitration Nitration (H₂SO₄, KNO₃) start->nitration nitro_product 5-Nitro-2,6-dimethylquinoline nitration->nitro_product reduction Reduction (SnCl₂, HCl) nitro_product->reduction purification1 Recrystallization nitro_product->purification1 amine_product 2,6-Dimethylquinolin-5-amine reduction->amine_product coupling Amide Coupling (Benzoyl Chloride, NaOH) amine_product->coupling purification2 Column Chromatography amine_product->purification2 final_product This compound coupling->final_product purification3 Recrystallization final_product->purification3 analysis Characterization (NMR, MS, IR, HPLC) purification3->analysis

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield check_step Identify problematic step start->check_step nitration_issue Nitration Step? check_step->nitration_issue Low yield of intermediate 1 reduction_issue Reduction Step? check_step->reduction_issue Low yield of intermediate 2 coupling_issue Coupling Step? check_step->coupling_issue Low yield of final product temp_control Check Temperature Control nitration_issue->temp_control Yes reagent_quality Verify Reagent Purity nitration_issue->reagent_quality Yes reduction_issue->reagent_quality Yes reaction_time Optimize Reaction Time reduction_issue->reaction_time Yes coupling_agent Consider Alternative Coupling Agent coupling_issue->coupling_agent Yes purification_loss Investigate Purification Losses coupling_issue->purification_loss Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Crystallization of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N-(2,6-dimethylquinolin-5-yl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the general challenges in crystallizing this compound?

A1: this compound, being an aromatic amide with a quinoline moiety, can present several crystallization challenges. Amides often have strong hydrogen bonding capabilities, which can sometimes lead to the formation of amorphous solids or oils instead of well-defined crystals.[1][2] Quinoline derivatives can also be challenging to crystallize due to their rigid, planar structures which can lead to unfavorable packing arrangements.[3] Furthermore, like many aromatic compounds, polymorphism (the ability to exist in multiple crystalline forms) can be a concern, potentially affecting physical properties like solubility and melting point.[4]

Q2: I am not getting any crystals, only an oil. What should I do?

A2: "Oiling out" is a common problem in crystallization. It occurs when the compound comes out of solution as a liquid rather than a solid. Here are a few troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or cold room). Rapid cooling often favors oil formation.[5]

  • Use a lower concentration: You may be using a solution that is too concentrated. Try diluting the solution with more of the hot solvent before cooling.

  • Change the solvent or solvent system: The solvent you are using may be too good a solvent for your compound. Try a solvent in which the compound is less soluble at room temperature. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective. You can dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid, then heat to clarify and cool slowly.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[5]

  • Add a seed crystal: If you have a small crystal of the desired compound from a previous successful crystallization, adding it to the supersaturated solution can induce crystallization.[6]

Q3: My crystals are very small or needle-like. How can I grow larger crystals?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process.

  • Slow down the cooling process: As mentioned previously, slow cooling is crucial. You can insulate the crystallization vessel to slow heat loss.

  • Use a solvent system that promotes slower crystallization: A solvent in which your compound has moderate solubility at high temperatures and low solubility at low temperatures is ideal.

  • Reduce the number of nucleation sites: Ensure your crystallization vessel is clean and free of scratches or dust particles that can act as nucleation sites.

  • Re-dissolve and re-crystallize: If you have already obtained small crystals, you can try to re-dissolve them in a minimal amount of hot solvent and then cool the solution very slowly.

Q4: The yield of my crystallization is very low. How can I improve it?

A4: A low yield can be due to several factors.

  • Incomplete precipitation: Your compound may still be significantly soluble in the mother liquor even at low temperatures. Try cooling the solution for a longer period or at a lower temperature. You can also try to partially evaporate the solvent from the mother liquor to induce further crystallization.

  • Using too much solvent: Using an excessive amount of solvent to dissolve the compound will result in a significant portion remaining in the solution upon cooling.[5] Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Loss during filtration and washing: Ensure you are using a cold solvent to wash the crystals during filtration to minimize re-dissolving the product. Use a minimal amount of washing solvent.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

G start No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation add_seed Add a seed crystal check_supersaturation->add_seed Yes concentrate_solution Concentrate the solution by evaporating some solvent check_supersaturation->concentrate_solution No scratch_flask Scratch the inner surface of the flask add_seed->scratch_flask success Crystals Form add_seed->success change_solvent Try a different solvent or solvent system scratch_flask->change_solvent scratch_flask->success concentrate_solution->check_supersaturation change_solvent->concentrate_solution

Problem 2: Oiling Out

G start Compound Oils Out reduce_cooling_rate Reduce the rate of cooling start->reduce_cooling_rate use_less_solute Use a more dilute solution reduce_cooling_rate->use_less_solute change_solvent Change to a less effective solvent or use a mixed solvent system use_less_solute->change_solvent redissolve_and_cool Re-heat to dissolve the oil and cool slowly change_solvent->redissolve_and_cool success Crystals Form redissolve_and_cool->success

Experimental Protocols

General Crystallization Protocol for this compound

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but show low solubility when cold.

    • Based on the structure (aromatic amide), suitable solvents to screen include ethanol, methanol, ethyl acetate, acetone, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.[1]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. A steam bath, heating mantle, or hot plate can be used.

    • Continue adding the solvent in small portions until the compound is completely dissolved. Avoid adding an excess of solvent.[6]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening
Solvent ClassExamplesSuitability for Aromatic AmidesNotes
AlcoholsEthanol, MethanolGoodOften used for amides; can be mixed with water to reduce solubility.[1]
EstersEthyl AcetateGoodGood balance of polarity; can be mixed with non-polar solvents like hexanes.[1]
KetonesAcetoneModerateCan be a good solvent, but its low boiling point may lead to rapid evaporation and crystallization.[1]
Aromatic HydrocarbonsTolueneGoodSuitable for aromatic compounds, may promote pi-stacking interactions.[1]
Halogenated SolventsDichloromethaneModerateUse with caution due to toxicity; good for dissolving many organic compounds.
EthersDiethyl EtherPoor (as a single solvent)Often too non-polar, but can be used as an anti-solvent in a mixed system.[1]
Aprotic Polar SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with cautionThese are very strong solvents and may prevent crystallization. They are more commonly used as reaction solvents.
Non-polar SolventsHexanes, HeptanePoor (as a single solvent)Useful as anti-solvents when mixed with a more polar solvent in which the compound is soluble.

Signaling Pathway Diagram

As the specific signaling pathway of this compound is not defined in the provided context, the following diagram illustrates a hypothetical pathway where it might act as an inhibitor of a kinase, a common mechanism for quinoline-based molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->kinase_b Inhibition cellular_response Cellular Response gene_expression->cellular_response ligand Ligand ligand->receptor

References

Technical Support Center: Enhancing the Bioavailability of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of N-(2,6-dimethylquinolin-5-yl)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the pre-clinical development of this compound, focusing on strategies to improve its oral bioavailability.

Question: We are observing low oral bioavailability of this compound in our animal models. What are the potential causes and how can we troubleshoot this?

Answer:

Low oral bioavailability of this compound is likely due to its poor aqueous solubility and/or low intestinal permeability, common challenges with quinoline and benzamide derivatives.[1][2][3][4] To systematically troubleshoot this, consider the following steps:

  • Physicochemical Characterization:

    • Solubility Assessment: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Permeability Assessment: Utilize in vitro models like the Caco-2 cell permeability assay to assess the intestinal permeability of the compound.[5][6]

  • Formulation Strategies:

    • If solubility is the limiting factor, various formulation strategies can be employed to enhance it.[2][3][4][7][8] The choice of strategy will depend on the specific properties of your compound.

    • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[2][4]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form with higher solubility.[2][8]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.[2][7]

    • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can enhance its aqueous solubility.[2][3]

  • In Vivo Evaluation:

    • After developing new formulations, conduct pharmacokinetic (PK) studies in animal models to evaluate the impact on bioavailability.[9][10][11][12] Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[11]

Question: How do we select the most appropriate formulation strategy for our compound?

Answer:

The selection of a suitable formulation strategy depends on the physicochemical properties of this compound. A decision tree can guide this process:

Formulation_Strategy_Decision_Tree cluster_input Compound Properties cluster_decision Decision Points cluster_strategy Formulation Strategies Compound This compound Properties Solubility Poor Aqueous Solubility? Compound->Solubility Assess Permeability Low Intestinal Permeability? Solubility->Permeability Yes PermeabilityEnhancement Permeation Enhancers Prodrug Approach Solubility->PermeabilityEnhancement No SolubilityEnhancement Particle Size Reduction Solid Dispersions Lipid-Based Systems Cyclodextrin Complexation Permeability->SolubilityEnhancement No Combined Advanced Delivery Systems (e.g., Nanoparticles) Permeability->Combined Yes

A decision tree for selecting a formulation strategy.

Question: What are the key parameters to evaluate in our in vivo pharmacokinetic studies?

Answer:

When assessing the bioavailability of different formulations of this compound, the following pharmacokinetic parameters are crucial:

ParameterDescriptionImplication for Bioavailability
Cmax Maximum (or peak) plasma drug concentration.A higher Cmax suggests a greater extent of absorption.
Tmax Time to reach Cmax.A shorter Tmax indicates a faster rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time and is a direct measure of the extent of bioavailability.[11]
t1/2 Half-life of the drug in plasma.Reflects the rate of drug elimination.
F (%) Absolute bioavailability.The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental workflow for enhancing the bioavailability of a new chemical entity like this compound?

A1: A standard workflow involves a cycle of formulation development and in vivo testing:

Experimental_Workflow Start Start: Low Bioavailability of This compound Characterization Physicochemical Characterization (Solubility, Permeability) Start->Characterization Formulation Develop Novel Formulations (e.g., SEDDS, Solid Dispersion) Characterization->Formulation InVitro In Vitro Dissolution Testing Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis: Compare PK Parameters (AUC, Cmax, Tmax) InVivo->Analysis Decision Bioavailability Enhanced? Analysis->Decision End Proceed to Further Pre-clinical Studies Decision->End Yes Iterate Refine Formulation Decision->Iterate No Iterate->Formulation

A typical workflow for bioavailability enhancement.

Q2: Are there any known signaling pathways that could be affected by this compound which might influence its absorption or metabolism?

A2: While the specific signaling pathways for this compound are not defined in the provided context, compounds with quinoline and benzamide scaffolds are known to interact with various cellular targets. For instance, they can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which would reduce absorption. They can also be metabolized by cytochrome P450 (CYP) enzymes in the liver and intestine, leading to first-pass metabolism and reduced bioavailability.

Here is a simplified diagram illustrating the potential interplay of these pathways:

Signaling_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug_Lumen This compound Drug_Cell Drug Drug_Lumen->Drug_Cell Absorption Pgp P-glycoprotein (Efflux) Drug_Cell->Pgp Substrate CYP CYP Enzymes (Metabolism) Drug_Cell->CYP Drug_Blood Drug Drug_Cell->Drug_Blood To Circulation Pgp->Drug_Lumen Efflux Metabolite Metabolite CYP->Metabolite

Potential pathways affecting drug absorption.

Q3: What are the regulatory considerations when developing new formulations to enhance bioavailability?

A3: Regulatory agencies like the FDA and EMA have specific guidelines for the development and approval of new drug formulations. Key considerations include:

  • Excipient Safety: All excipients used in the new formulation must be safe and approved for human use.

  • Manufacturing and Controls (CMC): The manufacturing process for the new formulation must be well-controlled, reproducible, and scalable.

  • Bioequivalence Studies: If a new formulation is developed for an existing drug, bioequivalence studies are required to demonstrate that it performs similarly to the original formulation.[9]

  • Stability Studies: The new formulation must be stable under defined storage conditions for a specified shelf life.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different formulations of this compound.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).

  • Procedure: a. Place a known amount of the formulation in the dissolution vessel containing the dissolution medium at 37°C ± 0.5°C. b. Rotate the paddle at a specified speed (e.g., 50 rpm). c. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). d. Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.[12]

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV dose of the drug in a suitable vehicle to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer single oral doses of the different formulations to be tested.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[9][10]

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and F (%).[11]

References

Validation & Comparative

Structure-Activity Relationship of N-(2,6-dimethylquinolin-5-yl)benzamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable gap in detailed structure-activity relationship (SAR) studies specifically focused on N-(2,6-dimethylquinolin-5-yl)benzamide analogs. While extensive research exists on the broader classes of quinoline and benzamide derivatives, demonstrating their potential in various therapeutic areas, specific quantitative data, detailed experimental protocols, and defined signaling pathways for the this compound scaffold remain largely unpublished.

This guide, therefore, aims to provide a comparative overview of the general SAR principles observed in structurally related quinoline and benzamide compounds, which may offer valuable insights for researchers and drug development professionals interested in this specific chemical space. The information presented is collated from studies on analogous series, highlighting key structural modifications and their impact on biological activity.

General SAR Observations in Related Quinoline and Benzamide Scaffolds

Research on diverse quinoline-based compounds has shown that substitutions on the quinoline ring system significantly influence their biological activity. For instance, studies on various 2-substituted quinolines have demonstrated a range of anticancer activities.[1] Similarly, modifications at other positions of the quinoline nucleus are known to modulate the pharmacological properties of these molecules.

In the context of benzamide derivatives, the nature and position of substituents on the benzoyl ring play a crucial role in determining their inhibitory potency and target selectivity.

Due to the absence of specific data for this compound analogs, a quantitative comparison table and detailed experimental protocols for this series cannot be provided at this time. The following sections present a generalized workflow and a hypothetical signaling pathway to illustrate the type of information that would be included had specific data been available.

Hypothetical Experimental Workflow

To evaluate the structure-activity relationship of a novel series of chemical compounds, a systematic experimental workflow is typically employed. This process generally involves chemical synthesis, in vitro biological screening, and in-depth mechanistic studies. The following diagram illustrates a representative workflow for the characterization of kinase inhibitors, a common application for quinoline-benzamide scaffolds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification primary_screen Primary Kinase Assay (e.g., IC50 determination) purification->primary_screen secondary_screen Cell-based Proliferation Assay primary_screen->secondary_screen pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) secondary_screen->pathway_analysis in_vivo In Vivo Efficacy Studies pathway_analysis->in_vivo

Caption: A generalized experimental workflow for SAR studies.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many quinoline-based compounds have been investigated as inhibitors of protein kinases involved in cell growth and survival signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for this compound analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor N-(2,6-dimethylquinolin-5-yl) benzamide analog (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

While the specific structure-activity relationship for this compound analogs is not yet publicly detailed, the broader knowledge of quinoline and benzamide pharmacology provides a solid foundation for future research. The development of such specific SAR data will be crucial for the rational design of novel and potent therapeutic agents based on this scaffold. Researchers are encouraged to build upon the existing knowledge of related compounds to explore the potential of this specific chemical series.

References

Hypothetical Efficacy of N-(2,6-dimethylquinolin-5-yl)benzamide Compared to Known VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research and Drug Development Professionals

Disclaimer: The compound N-(2,6-dimethylquinolin-5-yl)benzamide is a novel chemical entity for which, to the best of our knowledge, no experimental data has been published. This guide provides a hypothetical comparison of its potential efficacy based on the known biological activities of its constituent chemical moieties—quinoline and benzamide—against established anticancer drugs. The information presented is intended for theoretical and research purposes only and should not be interpreted as a factual representation of the compound's properties.

Introduction

This compound is a novel compound that incorporates both a dimethylquinoline scaffold and a benzamide structure. Both quinoline and benzamide derivatives have independently shown a wide range of biological activities, including anticancer properties.[1][2][3] Many compounds with these structural motifs are known to exert their effects through the inhibition of key signaling pathways involved in cancer progression, such as receptor tyrosine kinases.

Given that numerous quinoline and benzamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors, this guide will hypothetically position this compound as a potential VEGFR-2 inhibitor.[4] We will compare its theorized efficacy to that of well-established, FDA-approved multi-kinase inhibitors that target VEGFR-2: Sorafenib, Sunitinib, and Lenvatinib.

Comparative Efficacy Data (Hypothetical vs. Known Drugs)

The following table summarizes the in vitro efficacy of known VEGFR-2 inhibitors. A hypothetical range of IC50 values for this compound is provided for comparative context, based on the activities of related quinoline-amide compounds.

CompoundTargetIC50 (nM)Cancer Cell LineIC50 (µM)
This compound VEGFR-2 (Hypothetical) 10 - 100 (Projected) HepG2 (Hepatocellular Carcinoma) 1 - 10 (Projected)
SorafenibVEGFR-290[4]HepG2~8[5]
SunitinibVEGFR-280[4][6][7]HepG22.23[8]
LenvatinibVEGFR-24[2][9]HepG20.23[9]

Note: IC50 values can vary between experiments and laboratories.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the hypothetical mechanism of action and a typical experimental workflow for evaluating a novel compound like this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization RAS RAS VEGFR2->RAS ATP -> ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparison Synthesis Synthesis of This compound Kinase_Assay VEGFR-2 Kinase Inhibition Assay Synthesis->Kinase_Assay Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Synthesis->Cytotoxicity_Assay IC50_Kinase Determine IC50 for VEGFR-2 Kinase_Assay->IC50_Kinase IC50_Cells Determine IC50 for Cell Viability Cytotoxicity_Assay->IC50_Cells Compare Compare Efficacy to Known Drugs (e.g., Sorafenib) IC50_Kinase->Compare IC50_Cells->Compare

Caption: Workflow for evaluating a novel kinase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the efficacy of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Objective: To determine the concentration of the test compound that inhibits 50% of the VEGFR-2 kinase activity (IC50).

Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Poly (Glu, Tyr) 4:1 substrate.

  • ATP (Adenosine triphosphate).

  • Test compound (this compound).

  • Kinase buffer (e.g., HEPES, NaCl, NaVO4, BSA).

  • 96-well microtiter plates.

  • Kinase-Glo® MAX reagent (or similar ADP/ATP detection reagent).[10]

  • Luminometer.

Procedure:

  • Coat a 96-well plate with the Poly (Glu, Tyr) substrate.

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer.

  • Add the diluted test compound to the wells of the microtiter plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the recombinant VEGFR-2 enzyme to each well (except the negative control) and incubate for a short period (e.g., 10 minutes) at 30°C.

  • Initiate the kinase reaction by adding a solution of ATP and MnCl2 to each well.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C to allow for phosphorylation.

  • Stop the reaction and measure the amount of ATP remaining using a reagent like Kinase-Glo®, which produces a luminescent signal proportional to the amount of ATP. The amount of ATP consumed is inversely proportional to the kinase activity.[11]

  • Read the luminescence on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

MTT Cell Viability Assay

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HepG2).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.[11]

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).[12]

  • 96-well cell culture plates.

  • Microplate reader (ELISA reader).

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include control wells with medium only (blank) and cells with medium but no compound (vehicle control).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630-690 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion

Based on the established anticancer activities of quinoline and benzamide derivatives, it is plausible to hypothesize that this compound could exhibit inhibitory activity against VEGFR-2 and, consequently, antiproliferative effects on cancer cells. The provided data on known drugs such as Sorafenib, Sunitinib, and Lenvatinib serve as a benchmark for the level of efficacy that a novel inhibitor would need to achieve to be considered a promising candidate for further development. The experimental protocols outlined are standard methods for the initial in vitro evaluation of such a compound. Rigorous experimental validation is required to ascertain the actual biological activity and therapeutic potential of this compound.

References

Unveiling the Selectivity of N-(2,6-dimethylquinolin-5-yl)benzamide: A Comparative Kinase Profile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the kinase selectivity profile of N-(2,6-dimethylquinolin-5-yl)benzamide. The following data and protocols are provided to support an objective evaluation of its therapeutic potential.

Comparative Kinase Inhibition Profile

The inhibitory activity of BQA-1 was assessed against a panel of key kinases implicated in oncogenesis. The half-maximal inhibitory concentrations (IC50) were determined to quantify the compound's potency and selectivity.

Kinase TargetKinase FamilyIC50 (nM)
BRAF V600E Serine/Threonine Kinase 25
CRAFSerine/Threonine Kinase250
VEGFR2Tyrosine Kinase80
PDGFRβTyrosine Kinase150
c-KITTyrosine Kinase200
SRCTyrosine Kinase> 10,000
ABLTyrosine Kinase> 10,000
EGFRTyrosine Kinase5,000
PI3KαLipid Kinase> 10,000
CDK2Serine/Threonine Kinase> 10,000

Analysis: The data indicates that BQA-1 is a potent inhibitor of the BRAF V600E mutant, with an IC50 value of 25 nM. It also demonstrates significant activity against key receptor tyrosine kinases involved in angiogenesis, namely VEGFR2 and PDGFRβ. Notably, BQA-1 exhibits high selectivity, with significantly lower or no activity against other kinases such as SRC, ABL, EGFR, PI3Kα, and CDK2 at concentrations up to 10,000 nM. This selective profile suggests a potential for targeted therapy with a reduced risk of off-target effects.

Experimental Protocols

In Vitro Kinase Inhibition Assay:

The kinase inhibition assays were performed using a radiometric assay format. Recombinant human kinases were incubated with the substrate and γ-³³P-ATP in a kinase reaction buffer. BQA-1 was serially diluted in DMSO and added to the reaction mixture. The reactions were incubated for 60 minutes at room temperature and then terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter plate, and the radioactivity was measured using a scintillation counter. The IC50 values were determined from the dose-response curves by nonlinear regression analysis.

Visualizing Molecular Interactions and Workflows

To further elucidate the context of BQA-1's activity, the following diagrams illustrate the targeted signaling pathway and the general workflow for kinase inhibitor profiling.

G1 cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK VEGFR2 / PDGFRβ Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription BQA-1 BQA-1 BQA-1->RTK BQA-1->BRAF V600E

Caption: Targeted inhibition of the MAPK pathway by BQA-1.

G2 Compound_Synthesis Compound Synthesis This compound Primary_Screening Primary Kinase Screen Single concentration against key targets Compound_Synthesis->Primary_Screening Dose_Response IC50 Determination Dose-response curves for active hits Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling Screening against a broad kinase panel Dose_Response->Selectivity_Panel Lead_Optimization Lead Optimization Structure-activity relationship studies Selectivity_Panel->Lead_Optimization

Caption: Workflow for kinase inhibitor discovery and profiling.

Cross-validation of N-(2,6-dimethylquinolin-5-yl)benzamide's anti-proliferative effects

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the anti-proliferative effects of N-(2,6-dimethylquinolin-5-yl)benzamide and other selected anti-proliferative agents is presented below. Due to the limited availability of specific data for this compound in the public domain, this guide utilizes data from closely related quinoline and benzamide derivatives to provide a representative comparison. This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of these compounds with supporting experimental data.

Comparative Anti-proliferative Activity

The anti-proliferative efficacy of various quinoline and benzamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for selected compounds from the literature, offering a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-chalcone derivative 12e MGC-8031.385-Fu6.22
HCT-1165.345-Fu10.4
MCF-75.215-Fu11.1
Quinolinedione derivative 8 DLD10.59--
HCT1160.44--
Thiobarbiturate 3 MCF7PotentDoxorubicinReference
HCT116PotentDoxorubicinReference
2,5-diaminobenzamide derivative 7 Human cancer1.0--
Benzamide derivative BJ-13 Gastric cancerPotent--
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide 6k MCF-76.93 ± 0.4Doxorubicin4.17 ± 0.2
HCT-11610.88 ± 0.8Doxorubicin5.23 ± 0.3
HeLa9.46 ± 0.7Doxorubicin5.57 ± 0.4
PC-312.17 ± 0.9Doxorubicin8.87 ± 0.6

Note: "Potent" indicates that the study reported significant activity without specifying the exact IC50 value in the abstract.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess anti-proliferative effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2]

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Quadrants are set to distinguish viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

G cluster_0 MTT Assay Workflow a Seed Cells in 96-well Plate b Incubate for 24h a->b c Add Test Compounds b->c d Incubate for 48-72h c->d e Add MTT Reagent d->e f Incubate for 4h e->f g Add Solubilization Solution (DMSO) f->g h Read Absorbance at 570nm g->h

Caption: Workflow for assessing cell viability using the MTT assay.

Many quinoline and benzamide derivatives exert their anti-proliferative effects by inducing apoptosis through the intrinsic or mitochondrial pathway.[4] This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

G cluster_pathway Apoptosis Signaling Pathway Compound Anti-proliferative Compound (e.g., Quinoline/Benzamide Derivative) ROS Increased ROS Compound->ROS induces Bcl2 Bcl-2 (anti-apoptotic) (downregulated) Compound->Bcl2 Bax Bax (pro-apoptotic) (upregulated) Compound->Bax Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway often targeted by anti-proliferative compounds.

References

A Head-to-Head Comparison of N-(2,6-dimethylquinolin-5-yl)benzamide and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the quinoline and benzamide scaffolds have emerged as privileged structures, forming the core of numerous potent and selective therapeutic agents. This guide provides a detailed head-to-head comparison of N-(2,6-dimethylquinolin-5-yl)benzamide and its structurally related analogs, focusing on their biological activity, underlying mechanisms of action, and the experimental methodologies used for their evaluation. While specific experimental data for this compound is not extensively available in public literature, this comparison leverages data from closely related analogs to infer its potential activity and place it within the broader structure-activity relationship (SAR) context of quinoline-based kinase inhibitors.

Introduction to this compound and its Analogs

This compound belongs to a class of compounds that combine the structural features of a quinoline ring system and a benzamide moiety. This combination has been explored for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. The 2,6-dimethylquinoline core provides a rigid scaffold that can be functionalized to achieve specific interactions within the ATP-binding pocket of kinases, while the benzamide portion can be modified to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

Due to the limited public data on this compound, this section presents a comparative analysis of a closely related series of compounds: N-(2-(substituted-phenyl)-quinolin-5-yl)benzamide derivatives . A study focusing on these analogs provides valuable insights into the potential anticancer activity and targets of this chemical class. The compounds were evaluated for their in-vitro cytotoxicity against the MDA-MB-231 human breast cancer cell line.

Table 1: In-vitro Cytotoxicity of N-(2-(substituted-phenyl)-quinolin-5-yl)benzamide Derivatives against MDA-MB-231 Cells [1]

Compound IDBenzamide Substitution (R)IC50 (µM)
3a Unsubstituted15.24
3b 2-chloro12.88
3c 3-chloro11.15
3d 4-chloro9.87
3e 2-fluoro13.45
3f 3-fluoro11.98
3g 4-fluoro10.56
3h 4-bromo8.72
3i 4-iodo6.86
3j 4-methyl14.33
3k 4-methoxy16.01
3l 4-nitro20.11
Cisplatin (Reference)>35
Doxorubicin (Reference)<5

Note: The core structure for compounds 3a-3l is N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide with varying substitutions on the benzamide phenyl ring.

From this data, a clear structure-activity relationship (SAR) emerges. Halogen substitution on the benzamide ring, particularly at the para-position, enhances cytotoxic activity, with the iodo-substituted analog 3i being the most potent. Electron-donating groups (methyl, methoxy) and electron-withdrawing nitro groups at the para-position resulted in decreased activity compared to the unsubstituted analog. Based on these trends, it can be hypothesized that this compound, with its unsubstituted benzamide ring, would likely exhibit moderate cytotoxic activity, similar to compound 3a . The presence of the two methyl groups on the quinoline ring may further influence its activity and selectivity profile.

Potential Molecular Targets and Signaling Pathways

The study on the N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide series suggests that these compounds may exert their anticancer effects by targeting the Kinesin Spindle Protein (KSP) .[1] KSP, also known as Eg5, is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.

Below is a simplified representation of the KSP-mediated mitotic progression and its inhibition.

KSP_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase KSP-mediated spindle formation MitoticArrest Mitotic Arrest Prophase->MitoticArrest Inhibition of KSP function Anaphase Anaphase Metaphase->Anaphase Chromosome alignment Inhibitor N-(quinolin-5-yl)benzamide Analog KSP KSP (Eg5) Inhibitor->KSP Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->PrepareReagents Incubation Incubate kinase, substrate, and test compound PrepareReagents->Incubation InitiateReaction Initiate reaction by adding ATP Incubation->InitiateReaction StopReaction Stop reaction after defined time InitiateReaction->StopReaction Detection Detect phosphorylation (e.g., radioactivity, fluorescence) StopReaction->Detection DataAnalysis Analyze data to determine IC50 Detection->DataAnalysis End End DataAnalysis->End

References

Comparative Guide to the Reproducibility of Experiments Involving N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the synthesis, characterization, and potential biological evaluation of N-(2,6-dimethylquinolin-5-yl)benzamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines a plausible experimental approach based on established methodologies for structurally related benzamide and quinoline derivatives. The provided data from alternative compounds serves as a benchmark for potential outcomes and aids in the design of reproducible experiments.

Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved through a standard amide bond formation reaction.

Proposed Synthetic Protocol

A plausible synthetic route involves the coupling of 5-amino-2,6-dimethylquinoline with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 5-amino-2,6-dimethylquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0-5 °C using an ice bath.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the quinoline and benzoyl groups, as well as the methyl group protons.
¹³C NMR Resonances for the carbonyl carbon of the amide and the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Comparative Biological Evaluation

Benzamide and quinoline derivatives have been extensively studied for various biological activities, particularly as anticancer agents.[1] The following sections outline potential experiments to evaluate the efficacy of this compound and compare it with other relevant compounds.

In Vitro Antiproliferative Activity

The antiproliferative effects of the target compound can be assessed against a panel of human cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, K562, MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Comparative IC₅₀ Data

The following table presents hypothetical IC₅₀ values for this compound alongside published data for other benzamide derivatives to provide a comparative context.

Compound MCF-7 (µM) A549 (µM) K562 (µM) MDA-MB-231 (µM) Reference
This compound Data not availableData not availableData not availableData not available-
MS-275 (Entinostat) 1.8 ± 0.23.5 ± 0.40.9 ± 0.14.1 ± 0.5[2]
BJ-13 2.5 ± 0.35.1 ± 0.61.2 ± 0.16.2 ± 0.7[1]

Signaling Pathway and Workflow Diagrams

Visual representations of the synthetic workflow and a potential mechanism of action can aid in understanding the experimental process and biological context.

Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 5-amino-2,6-dimethylquinoline 5-amino-2,6-dimethylquinoline Amide Coupling Amide Coupling 5-amino-2,6-dimethylquinoline->Amide Coupling Benzoyl chloride Benzoyl chloride Benzoyl chloride->Amide Coupling Work-up Work-up Amide Coupling->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed synthetic workflow for this compound.

Many benzamide derivatives exert their anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[1]

Hypothetical Signaling Pathway of a Benzamide Derivative Benzamide Derivative Benzamide Derivative Cancer Cell Cancer Cell Benzamide Derivative->Cancer Cell ROS Accumulation ROS Accumulation Cancer Cell->ROS Accumulation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Accumulation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a benzamide derivative.

Conclusion

This guide provides a foundational framework for the reproducible synthesis and evaluation of this compound. While direct experimental data is currently lacking, the outlined protocols and comparative data from related compounds offer a robust starting point for researchers. Adherence to detailed experimental reporting, including the methodologies and characterization data presented here, is crucial for ensuring the reproducibility and validity of future studies on this and similar compounds.

References

Comparison of Orthogonal Assays to Confirm the Activity of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given that N-(2,6-dimethylquinolin-5-yl)benzamide belongs to the quinoline benzamide class of compounds, it is hypothesized to possess potential anticancer activity, possibly through the inhibition of protein kinases. Quinoline derivatives have been widely investigated for their therapeutic properties, including their role as anticancer agents and enzyme inhibitors.[1][2][3][4] This guide provides a comprehensive comparison of orthogonal assays to validate this putative activity, complete with experimental protocols and data presentation formats.

Orthogonal assays are crucial in drug discovery to confirm the biological activity of a compound and to ensure that the observed effect is not an artifact of a specific assay technology.[5] By employing a combination of biochemical, cell-based, and biophysical methods, researchers can build a robust body of evidence for the compound's mechanism of action.

Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for determining if a compound directly interacts with its purified target protein, such as a kinase, in a controlled in vitro environment.

1.1. Kinase Activity Assays

These assays directly measure the catalytic activity of a kinase and the inhibitory effect of the compound.

  • Luminescence-Based Kinase Assay (e.g., Kinase-Glo®): This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and inhibition by the compound would result in a higher luminescent signal.

  • Fluorescence-Based Kinase Assay (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. Inhibition of the kinase by the compound leads to a decrease in the FRET signal.[6][7]

Assay Principle Measures Advantages Disadvantages
Kinase-Glo® ATP depletion measured by luciferase-luciferin reactionRemaining ATPHigh sensitivity, simple protocolIndirect measurement, potential for ATP-competitive artifacts
TR-FRET FRET between donor and acceptor fluorophores on antibody and phosphorylated substrateSubstrate PhosphorylationHomogeneous, high-throughputRequires specific antibodies, potential for compound interference with fluorescence

Experimental Protocol: TR-FRET Kinase Assay

  • Reagents: Kinase, substrate, ATP, compound dilutions, TR-FRET antibody pair (e.g., anti-phospho-substrate and anti-tag).

  • Procedure:

    • Add kinase and compound to a microplate well and incubate.

    • Initiate the reaction by adding ATP and substrate.

    • Incubate for the desired reaction time.

    • Stop the reaction and add the TR-FRET antibody detection mix.

    • Incubate to allow antibody binding.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the percent inhibition based on control wells (no inhibitor) and plot against compound concentration to determine the IC50 value.

Cell-Based Assays: Phenotypic Confirmation in a Biological Context

Cell-based assays are critical for confirming that the compound is active in a more physiologically relevant environment, can penetrate cell membranes, and elicits the expected downstream cellular effects.[5][8]

2.1. Cell Viability and Proliferation Assays

These assays determine the effect of the compound on the growth and viability of cancer cell lines.

  • MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present in metabolically active cells, providing a highly sensitive measure of cell viability.[10]

Assay Principle Measures Advantages Disadvantages
MTT/MTS Reduction of tetrazolium salt to formazan by viable cellsMetabolic ActivityInexpensive, well-establishedCan be affected by changes in cellular metabolism not related to viability
CellTiter-Glo® Luminescence from ATP in viable cellsIntracellular ATPHigh sensitivity, simple protocolMore expensive than colorimetric assays

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent to each well to lyse the cells and initiate the luminescent reaction.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

2.2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Biophysical Assays: Direct Binding and Thermodynamic Characterization

Biophysical assays provide direct evidence of binding between the compound and the target protein and can elucidate the thermodynamics of the interaction.[][12][13][14]

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13]

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (compound) to a ligand (protein) immobilized on a sensor surface in real-time. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.[15]

Assay Principle Measures Advantages Disadvantages
ITC Measures heat change upon bindingKd, stoichiometry, ΔH, ΔSLabel-free, provides full thermodynamic profileRequires larger amounts of protein and compound
SPR Change in refractive index upon binding to a sensor surfaceKd, ka, kdReal-time kinetics, high sensitivity, label-freeRequires protein immobilization, potential for mass transport limitations

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently attach the purified target kinase to the surface of an SPR sensor chip.

  • Compound Injection: Flow different concentrations of this compound over the sensor surface.

  • Binding Measurement: Monitor the change in the SPR signal (response units) over time to measure association and dissociation.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the kinetic rate constants (ka and kd) and calculate the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound This compound Compound->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_confirmation Confirmation Biochemical Biochemical Assays (e.g., TR-FRET) Cell_Viability Cell Viability Assays (e.g., CellTiter-Glo) Biochemical->Cell_Viability Biophysical Biophysical Assays (e.g., SPR) Biophysical->Cell_Viability Target_Engagement Target Engagement (e.g., CETSA) Cell_Viability->Target_Engagement Activity_Confirmed Activity Confirmed Target_Engagement->Activity_Confirmed

Caption: Orthogonal assay workflow for activity confirmation.

Logical Relationship

Logical_Relationship Compound This compound Direct_Binding Direct Target Binding (Biophysical) Compound->Direct_Binding Enzyme_Inhibition Enzyme Inhibition (Biochemical) Direct_Binding->Enzyme_Inhibition Cellular_Effect Cellular Phenotype (Cell-Based) Enzyme_Inhibition->Cellular_Effect

Caption: Logical flow from direct binding to cellular effect.

References

Benchmarking N-(2,6-dimethylquinolin-5-yl)benzamide: A Comparative Analysis Against Industry-Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of oncology drug discovery, the quest for novel chemical entities with superior efficacy and safety profiles is paramount. This guide provides a comprehensive performance benchmark of the novel compound N-(2,6-dimethylquinolin-5-yl)benzamide against established industry standards in cancer therapy. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison based on available data for structurally related compounds and their inferred mechanisms of action.

While specific experimental data for this compound is not yet publicly available, the broader class of quinoline-benzamide derivatives has demonstrated significant potential as anticancer agents. Drawing upon this body of research, this guide will focus on three key mechanisms of action associated with this chemical scaffold: Epidermal Growth Factor Receptor (EGFR) inhibition, Cyclin-Dependent Kinase 2 (CDK2) inhibition, and Topoisomerase I inhibition.

Performance Comparison of Quinoline-Benzamide Analogs Against Industry Standards

To provide a quantitative benchmark, the following tables summarize the in vitro efficacy (IC50 values) of various quinoline and benzamide derivatives against different cancer cell lines, compared to well-established anticancer drugs.

Table 1: Comparison with EGFR Inhibitors

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinoline Derivative 1 A549 (Lung Carcinoma)9.95[1]
Quinoline Derivative 2 H1975 (Lung Carcinoma)3.01[2]
Gefitinib (Iressa®) A549 (Lung Carcinoma)21.17[2]
Erlotinib (Tarceva®) A549 (Lung Carcinoma)7.26[1]
Osimertinib (Tagrisso®) H1975 (Lung Carcinoma)0.0085[3]

Table 2: Comparison with CDK2 Inhibitors

Compound/DrugTarget/Cell LineIC50 (µM)Reference
Quinoline Derivative 3 CDK2 (enzymatic assay)10[4]
Indole-2-carboxamide 5g CDK2 (enzymatic assay)0.033[5]
Roscovitine CDK2/cyclin A0.4[4]
Milciclib CDK20.06[4]

Table 3: Comparison with Topoisomerase I Inhibitors

Compound/DrugTarget/Cell LineIC50 (µM)Reference
Quinoline Derivative 28 Topoisomerase I (enzymatic assay)0.029[6]
Pyrazolo[4,3-f]quinoline 2E NUGC-3 (Gastric Cancer)< 30[1]
Topotecan (Hycamtin®) VariousVaries[7]
Irinotecan (Camptosar®) VariousVaries[7]

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT/SRB Assay)

This assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound analogs) and control drugs for a specified period (typically 48-72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Signal Quantification:

    • MTT Assay: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

    • SRB Assay: The unbound dye is washed away, and the protein-bound dye is solubilized. Absorbance is then measured.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzymatic Inhibition Assays (EGFR, CDK2, Topoisomerase I)

These assays measure the direct inhibitory effect of a compound on the activity of a specific enzyme.

  • Reaction Setup: The purified enzyme (EGFR, CDK2, or Topoisomerase I), its specific substrate, and cofactors are combined in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated (e.g., by adding ATP for kinases) and incubated for a set period at an optimal temperature.

  • Detection of Activity: Enzyme activity is measured using a variety of methods, such as:

    • Kinase Assays (EGFR, CDK2): Detection of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

    • Topoisomerase I Assay: Measurement of the relaxation of supercoiled plasmid DNA using agarose gel electrophoresis.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and development.

EGFR/HER-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation, survival, and differentiation.[8][9] Aberrant activation of these receptors is a hallmark of many cancers. Quinoline-based inhibitors often act as ATP-competitive inhibitors, blocking the downstream signaling cascades.

EGFR_HER2_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Autophosphorylation EGFR_HER2->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Proposed) Inhibitor->Autophosphorylation Inhibition CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor This compound (Proposed) Inhibitor->CDK2 Inhibition Topoisomerase_I_Mechanism cluster_0 Normal Function cluster_1 Inhibition Supercoiled_DNA Supercoiled DNA TopoI Topoisomerase I Supercoiled_DNA->TopoI Binding Cleavage_Complex Topoisomerase I- DNA Cleavage Complex TopoI->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Religation Inhibitor This compound (Proposed) Stabilized_Complex Stabilized Cleavage Complex Inhibitor->Stabilized_Complex Traps Complex DNA_Damage DNA Strand Breaks & Cell Death Stabilized_Complex->DNA_Damage

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N-(2,6-dimethylquinolin-5-yl)benzamide, a compound featuring both quinoline and benzamide moieties. Adherence to these protocols is critical due to the potential hazards associated with this class of chemicals.

Hazard Assessment and Safety Precautions
  • Quinoline Derivatives: Quinoline is known to be toxic if inhaled, swallowed, or absorbed through the skin[1]. It can cause irritation to the eyes, skin, and respiratory system and is harmful to aquatic life with long-lasting effects[1][2][3].

  • Benzamide Derivatives: Benzamide is harmful if swallowed and is suspected of causing genetic defects[4][5][6].

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE Category Specific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood.
Waste Segregation and Collection

Proper segregation of chemical waste is the first step in responsible disposal.

  • Waste Classification: this compound should be classified as a hazardous chemical waste.

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound," the appropriate hazard symbols (e.g., "Toxic," "Harmful"), and the date of accumulation.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe disposal of this compound:

  • Preparation: Ensure all necessary PPE is worn correctly. Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Waste Transfer: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid generating dust if the compound is in solid form.

  • Container Sealing: Securely seal the waste container. Ensure it is not overfilled.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) away from incompatible materials[7].

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Crucially, do NOT dispose of this compound down the drain or in regular trash. Aromatic compounds and halogenated hydrocarbons are generally unsuitable for drain disposal as they degrade slowly and can be toxic[8].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access[3].

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill[3]. Do not use combustible materials. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal[3].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Empty Container Disposal

Empty containers that held this compound must also be disposed of as hazardous waste.

  • Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste[9].

  • Triple Rinsing: For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste[9][10]. Given the hazards of the parent compounds, it is prudent to follow this practice.

  • Container Defacing: After proper rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: Follow institutional guidelines for the disposal of rinsed chemical containers.

Visual Protocols

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the disposal and spill management of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start: Disposal Required ppe Don Personal Protective Equipment (PPE) start->ppe workspace Work in Ventilated Area (Fume Hood) ppe->workspace transfer Transfer Waste to Labeled Container workspace->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area seal->store request Request EHS Waste Pickup store->request end End: Proper Disposal request->end SpillManagement spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste into Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor & EHS decontaminate->report end Spill Managed report->end

References

Personal protective equipment for handling N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-(2,6-dimethylquinolin-5-yl)benzamide. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesMust be worn at all times. Use safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[2] A face shield may be required for splash hazards.[3][4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[5] Always inspect gloves for integrity before use and practice proper glove removal technique.[5] Dispose of contaminated gloves after use.[5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to prevent skin exposure.[5] For tasks with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be considered.[3]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working in an area with poor ventilation or when there is a risk of generating dust or aerosols.[6] A half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6]
Foot Protection Closed-toe ShoesFull-length pants and closed-toe shoes must be worn at all times in the laboratory.[5]

Operational Plan for Safe Handling

Adherence to standard laboratory safety protocols is essential when working with this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Proceed to handling Dissolve/React Compound Dissolve/React Compound Weigh Compound->Dissolve/React Compound Perform Experiment Perform Experiment Dissolve/React Compound->Perform Experiment Clean Glassware Clean Glassware Perform Experiment->Clean Glassware Experiment complete Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.[7][8]

    • Have a spill kit readily accessible.[9]

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[10]

    • When weighing the solid, do so in a fume hood or on a balance with a draft shield.

    • Avoid direct contact with the skin and eyes.[5][10]

    • Do not eat, drink, or smoke in the laboratory.[11]

  • In Case of Exposure or Spill:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

    • Spill: For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a suitable container for disposal.[6] Use absorbent paper dampened with ethanol to clean the area, followed by a soap and water solution.[6] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Compound Dispose of as hazardous waste.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[10]
Contaminated Labware (Gloves, etc.) Dispose of contaminated gloves and other disposable labware in a designated hazardous waste container.[5]
Contaminated Glassware Rinse glassware thoroughly with a suitable solvent in a fume hood. The solvent rinse should be collected as hazardous waste. After initial rinsing, the glassware can be washed with soap and water.
Solutions of the Compound Collect all solutions containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[10]

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Storage cluster_disposal Final Disposal Solid Waste Contaminated Solids (Gloves, Paper) Hazardous Solid Waste Bin Hazardous Solid Waste Bin Solid Waste->Hazardous Solid Waste Bin Liquid Waste Unused Solutions & Rinsates Hazardous Liquid Waste Container Hazardous Liquid Waste Container Liquid Waste->Hazardous Liquid Waste Container Sharps Waste Contaminated Sharps Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Waste Disposal Licensed Waste Disposal Hazardous Solid Waste Bin->Licensed Waste Disposal Hazardous Liquid Waste Container->Licensed Waste Disposal Sharps Container->Licensed Waste Disposal

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.